2-Naphthol-6,8-disulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxynaphthalene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBIZWYVJFIYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059470 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
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Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-32-1 | |
| Record name | 2-Naphthol-6,8-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthol-6,8-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G Acid | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxynaphthalene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHOL-6,8-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5995F5R8Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Naphthol-6,8-disulfonic acid chemical structure and properties
An In-depth Technical Guide to 2-Naphthol-6,8-disulfonic Acid (G Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as G acid, is a synthetic aromatic sulfonic acid of significant importance in the chemical industry.[1][2][3] Characterized by a naphthalene (B1677914) core functionalized with a hydroxyl group and two sulfonic acid moieties, this compound is a versatile intermediate, primarily in the synthesis of azo dyes.[1][2][4][5] The presence of sulfonic acid groups renders the molecule highly water-soluble, a critical property for its applications in dyeing processes.[1][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications, with a focus on data relevant to research and development.
Chemical Structure and Identification
The structure of this compound consists of a naphthalene ring system substituted at the 2-position with a hydroxyl (-OH) group, and at the 6- and 8-positions with sulfonic acid (-SO₃H) groups.
| Identifier | Value |
| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid[6] |
| Common Name | This compound, G Acid[6] |
| CAS Number | 118-32-1 |
| Molecular Formula | C₁₀H₈O₇S₂ |
| Molecular Weight | 304.3 g/mol |
| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O[6] |
| InChI Key | DOBIZWYVJFIYOV-UHFFFAOYSA-N[1] |
Physicochemical Properties
G acid is typically a white to off-white crystalline solid.[2] Its physical and chemical properties are dominated by the presence of the acidic sulfonic acid groups and the phenolic hydroxyl group.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~220°C (decomposes) | [7] |
| Boiling Point | 415.13°C (rough estimate) | ChemicalBook |
| Solubility | Freely soluble in water; Soluble in dilute alcohol. The sodium salt is described as forming platelets or prisms and is freely soluble in water. | [3] |
| Density | 1.742 g/cm³ (rough estimate) | [8] |
| pKa | -0.33 ± 0.40 (Predicted) | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
UV-Vis Spectroscopy: In analytical applications, UV detection wavelengths for this compound are reported in the range of 220-240 nm.[7] The UV-Vis absorption spectrum is characterized by π-π* transitions within the naphthalene ring system, influenced by the hydroxyl and sulfonic acid substituents.[1]
-
Infrared (IR) Spectroscopy: The FTIR spectrum is characterized by a broad band in the high-frequency region corresponding to the O-H stretch of the hydroxyl group. Strong, characteristic stretching vibrations for the sulfonic acid groups (S=O) are also prominent.[1] An IR spectrum for the dipotassium (B57713) salt is available in the NIST Chemistry WebBook, showing key absorptions for the functional groups.[9]
Synthesis and Key Reactions
Synthesis via Sulfonation of 2-Naphthol (B1666908)
The primary industrial synthesis of G acid involves the sulfonation of 2-naphthol. This reaction is highly dependent on temperature to control the regioselectivity of the sulfonation. To favor the formation of G acid over its isomer, R acid (2-naphthol-3,6-disulfonic acid), a carefully controlled temperature profile is essential.[1]
Caption: Synthesis of G Acid via two-step sulfonation of 2-Naphthol.
Key Chemical Transformations
G acid is a valuable intermediate because its functional groups can be readily converted to other functionalities, leading to a diverse range of chemical compounds.
Caption: Major reaction pathways of G Acid.
One of the most significant industrial reactions of G acid is its amination via the Bucherer reaction.[10] This involves treating G acid with ammonia (B1221849) and a sulfite (B76179) or bisulfite under pressure and at elevated temperatures to produce 2-amino-8-naphthol-6-sulfonic acid, commonly known as gamma (γ) acid, another crucial dye intermediate.[1]
Alkaline fusion of G acid with sodium hydroxide (B78521) at high temperatures (ca. 200-240°C) replaces one of the sulfonic acid groups with a hydroxyl group, yielding 2,8-dihydroxynaphthalene-6-sulfonic acid (Dioxy G acid).[1][11] This product is also a precursor for the synthesis of γ-acid.[10][11]
The electron-donating hydroxyl group at the 2-position activates the naphthalene ring for electrophilic aromatic substitution. G acid readily undergoes azo coupling with diazonium salts at the 1-position to form a wide variety of azo dyes.[8][10]
Experimental Protocols
Synthesis of this compound (G Acid)
-
Principle: This protocol describes a typical industrial two-stage sulfonation process designed to maximize the yield of G acid.[1][10]
-
Procedure:
-
Charge a suitable reactor with 98% sulfuric acid.
-
Slowly add 2-naphthol to the sulfuric acid while maintaining the temperature at approximately 40°C to facilitate monosulfonation.
-
Over a period of several hours (e.g., 6 hours), gradually add 20% oleum (fuming sulfuric acid) to the reaction mixture.
-
Allow the temperature to rise to 60°C and hold for an extended period (e.g., 16 hours).
-
Increase the temperature to 80°C and maintain for several more hours (e.g., 15 hours) to complete the disulfonation.[10]
-
The resulting sulfomass is then carefully poured into water.
-
To isolate the product, add potassium chloride to the hot solution to precipitate the less soluble dipotassium salt of G acid.
-
Cool the mixture slowly (e.g., to 35°C) and filter the crystalline product.
-
Wash the filter cake thoroughly to remove any residual R acid isomer. A yield of approximately 60% can be expected.[10]
-
Synthesis of 2,8-Dihydroxynaphthalene-6-sulfonic acid (Caustic Fusion)
-
Principle: This method uses caustic fusion to replace a sulfonate group with a hydroxyl group.[11]
-
Procedure:
-
Heat the potassium salt of this compound with a 70% caustic liquor (NaOH or KOH solution).
-
Maintain the temperature at 230°C for approximately 3 hours.
-
Increase the temperature to 240°C to drive the reaction to completion.[11]
-
After cooling, dilute the melt with water and pour it into an excess of hydrochloric acid.
-
Heat the acidic solution to expel any sulfur dioxide.
-
Add sodium chloride to salt out the product.
-
Cool the batch to precipitate the 2,8-dihydroxynaphthalene-6-sulfonic acid.
-
Filter the product and wash with brine. A yield of around 80% is reported.[11]
-
Applications in Research and Drug Development
While the primary application of G acid is in the dye industry, its well-defined structure and reactivity make it relevant to researchers in materials science and drug development.
-
Dye and Pigment Synthesis: It is a key precursor for numerous azo dyes, including C.I. Acid Orange 10, C.I. Acid Red 187, and C.I. Food Red 7.[10]
-
Chemical Intermediate: G acid is the starting material for other important intermediates like γ-acid and Dioxy G acid, which have their own applications in chemical synthesis.[10]
-
Analytical Chemistry: The compound can be used as a reagent in various chemical analyses.[1]
-
Pharmaceutical Applications:
-
Reference Standard: Sulfonated naphthalenes, including G acid, serve as characterized reference standards for the analysis and quality control of active pharmaceutical ingredients (APIs).[1] Their purity is essential for validating analytical methods used in drug manufacturing.
-
Building Block: While direct use in drug molecules is not widespread, the aminonaphthol sulfonic acid scaffold, derived from G acid, is of interest in medicinal chemistry. These structures can be found in compounds investigated for various biological activities. For example, derivatives of aminonaphthol sulfonic acids have been explored as potential therapeutic agents.
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation), Category 4
-
Skin Corrosion/Irritation, Category 2
-
Serious Eye Damage/Eye Irritation, Category 2
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3
-
-
Precautionary Measures:
-
Use only in a well-ventilated area. Avoid breathing dust.
-
Wear protective gloves, clothing, eye, and face protection.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and exposed skin thoroughly after handling.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.
-
Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.
-
Ingestion: If swallowed, call a poison center or doctor.
-
This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | 118-32-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [drugfuture.com]
- 4. This compound [myskinrecipes.com]
- 5. CAS 118-32-1: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 118-32-1 | FN37557 [biosynth.com]
- 8. This compound CAS#: 118-32-1 [m.chemicalbook.com]
- 9. This compound dipotassium salt [webbook.nist.gov]
- 10. This compound | 118-32-1 [chemicalbook.com]
- 11. DIHYDROXY-G-SALT | 6357-93-3 [chemicalbook.com]
Synthesis pathway for 2-Naphthol-6,8-disulfonic acid
An In-depth Technical Guide to the Synthesis of 2-Naphthol-6,8-disulfonic Acid (G-Acid)
Introduction
This compound, commonly known as G-acid, is a crucial intermediate in the synthesis of a wide array of azo dyes and organic pigments.[1][2][3] Its chemical structure, featuring a naphthol core with two sulfonic acid groups, imparts water solubility to the resulting dyes, a critical property for their application in the textile, paper, and leather industries.[3][4] The synthesis of G-acid is a well-established industrial process, primarily involving the controlled sulfonation of 2-naphthol (B1666908) (β-naphthol). This guide provides a detailed technical overview of the synthesis pathway, experimental protocols, and key process parameters for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Synthesis Pathway: Sulfonation of 2-Naphthol
The industrial production of G-acid is predominantly achieved through a two-stage sulfonation of 2-naphthol.[4] This method relies on the careful control of temperature and the concentration of the sulfonating agent to preferentially form the 6,8-disubstituted product over other isomers, most notably 2-naphthol-3,6-disulfonic acid (R-acid).[4]
-
Monosulfonation: The process begins with the treatment of 2-naphthol with concentrated sulfuric acid (e.g., 98%) at a moderate temperature. This initial step leads to the formation of monosulfonated intermediates.[4]
-
Disulfonation: Subsequently, a stronger sulfonating agent, typically oleum (B3057394) (fuming sulfuric acid), is introduced.[4][5] The temperature is gradually increased to promote the second sulfonation, leading to the formation of the desired this compound.[4]
The temperature profile during the reaction is a critical parameter. Lower temperatures (20–30°C) tend to favor the formation of the kinetically controlled product, R-acid, whereas higher temperatures (40–80°C) promote the formation of the thermodynamically more stable G-acid.[4]
Following the sulfonation, the G-acid is typically isolated from the reaction mixture by precipitating it as its dipotassium (B57713) salt. This separation is effective because the potassium salt of G-acid is significantly less soluble in the reaction medium than the potassium salt of the R-acid byproduct.[4][6]
Experimental Protocols
Protocol 1: Two-Stage Sulfonation and Isolation
This protocol is based on a common industrial method for synthesizing G-acid.[6]
Materials:
-
2-Naphthol (β-naphthol)
-
98% Sulfuric Acid
-
20% Oleum (fuming sulfuric acid with 20% free SO₃)
-
Potassium Chloride (KCl)
-
Water
Procedure:
-
Monosulfonation: In a suitable reaction vessel, add 2-naphthol to 98% sulfuric acid while maintaining the temperature at approximately 40°C.[6]
-
Disulfonation: Gradually add 20% oleum to the reaction mixture over a period of 6 hours. During the addition, allow the temperature to rise to 60°C.[6]
-
Reaction Completion: To complete the reaction, continue heating the mixture for an additional 16 hours at 60°C, followed by a final heating period of 15 hours at 80°C.[6]
-
Quenching: After completion, carefully pour the reaction mixture into water.
-
Precipitation: Add potassium chloride to the hot aqueous solution.
-
Crystallization and Filtration: Slowly cool the batch to 35°C to allow for the crystallization of the G-acid dipotassium salt. Filter the crystalline product.[6]
-
Washing: Carefully wash the collected salt to remove any residual R-acid salt.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the synthesis of this compound.
| Parameter | Value / Condition | Source |
| Starting Material | 2-Naphthol (β-naphthol) | [4][6] |
| Sulfonating Agents | 98% H₂SO₄, 20% Oleum | [4][6] |
| Monosulfonation Temp. | ~40°C | [4][6] |
| Disulfonation Temp. | 60°C rising to 80°C | [4][6] |
| Reaction Duration | ~37 hours (total heating time) | [6] |
| Precipitating Agent | Potassium Chloride (KCl) | [6][7] |
| Product Form | Dipotassium Salt | [6] |
| Typical Yield (G-acid salt) | ~60-67% | [6][7] |
| Typical Yield (R-acid salt) | ~12% (recovered from filtrate) | [6] |
Synthesis Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound from 2-Naphthol.
Caption: Synthesis pathway of G-Acid from 2-Naphthol.
Further Reactions: Amination
A primary application of G-acid is its role as a precursor to other important chemical intermediates. One of the most significant transformations is its amination via the Bucherer reaction to produce 2-amino-8-naphthol-6-sulfonic acid (gamma acid).[4][6] This reaction typically involves treating G-acid with ammonia (B1221849) and a sulfite (B76179) or bisulfite under elevated temperature and pressure.[4]
References
- 1. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 118-32-1 | Benchchem [benchchem.com]
- 5. US3979445A - Process for producing amino G acid and amino J acid from tobias acid - Google Patents [patents.google.com]
- 6. This compound | 118-32-1 [chemicalbook.com]
- 7. RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents [patents.google.com]
An In-depth Technical Guide on the Spectroscopic Data of G Acid
This technical guide provides a comprehensive overview of the available spectroscopic data for G acid, also known as 7-hydroxynaphthalene-1,3-disulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the spectral characteristics of this compound. This document outlines the chemical structure and properties of G acid, presents the available spectroscopic data in a structured format, and details the experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: 7-hydroxynaphthalene-1,3-disulfonic acid[1]
-
Synonyms: G acid, 2-Naphthol-6,8-disulfonic acid[2]
-
Molecular Formula: C₁₀H₈O₇S₂[1]
-
Molecular Weight: 304.30 g/mol
G acid is a water-soluble derivative of naphthalene (B1677914). Its structure consists of a naphthalene core substituted with one hydroxyl group and two sulfonic acid groups. The positions of these functional groups are critical to its chemical and physical properties, including its use as an intermediate in the synthesis of azo dyes. It is commonly available as its disodium (B8443419) or dipotassium (B57713) salt.
Spectroscopic Data
Infrared (IR) Spectroscopy
An infrared spectrum for the dipotassium salt of this compound is available from the National Institute of Standards and Technology (NIST) database.[3] The spectrum was obtained from a solid sample prepared as a KBr pellet.[4]
Table 1: IR Spectral Data of this compound Dipotassium Salt [3]
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment (Tentative) |
| ~3400 (broad) | ~40 | O-H stretch (hydroxyl group and absorbed water) |
| ~1630 | ~65 | C=C aromatic ring stretch |
| ~1500 | ~70 | C=C aromatic ring stretch |
| ~1200 (broad) | ~20 | S=O stretch (sulfonate group) |
| ~1040 (strong) | ~10 | S=O stretch (sulfonate group) |
| ~800-900 | ~50-60 | C-H out-of-plane bending |
Note: The exact peak positions and intensities are best viewed on the original spectrum. The assignments are tentative and based on general knowledge of functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Despite extensive searches of chemical databases and scientific literature, specific ¹H NMR and ¹³C NMR spectral data for G acid or its common salts could not be located. For structurally related sulfonated naphthalene compounds, ¹H NMR spectra are often acquired in deuterated solvents such as DMSO-d₆ or D₂O.[5][6]
UV-Vis Spectroscopy
Specific UV-Vis absorption spectra for G acid or its salts were not found in the available literature and spectral databases. Generally, naphthalene and its derivatives exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system.[7] The presence of the hydroxyl and sulfonic acid groups is expected to influence the position and intensity of these absorption bands. For related hydroxynaphthoic acids, UV-Vis spectra are typically recorded in aqueous solutions.
Experimental Protocols
FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample, such as a salt of G acid, using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr to remove any absorbed water, which has a strong IR absorption.
-
In an agate mortar, grind a small amount of the solid sample (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.[8]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the spectrum of the sample. The desired spectral range is typically 4000-400 cm⁻¹.
-
Caption: Workflow for FT-IR Spectroscopy using the KBr Pellet Method.
NMR Spectroscopy
The following is a general protocol for obtaining an NMR spectrum of a water-soluble compound like a salt of G acid.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
If D₂O is used, a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a small amount of a known compound may be added for chemical shift referencing. For DMSO-d₆, residual solvent peaks can often be used for referencing.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the desired NMR spectra (e.g., ¹H, ¹³C, and any desired 2D spectra). This involves setting appropriate acquisition parameters such as the number of scans, relaxation delay, and pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the appropriate standard.
-
Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.
-
Caption: General Workflow for NMR Spectroscopy.
UV-Vis Spectroscopy
This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of a water-soluble compound.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., deionized water for a salt of G acid) of a known concentration.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
The solvent used for the dilutions will also serve as the blank.
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Fill a quartz cuvette with the blank solution (the solvent) and place it in the spectrophotometer.
-
Run a baseline correction or "zero" the instrument with the blank.
-
Empty and rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Caption: Workflow for UV-Vis Absorption Spectroscopy.
References
- 1. 7-Hydroxynaphthalene-1,3-disulfonic acid [dyestuffintermediates.com]
- 2. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound dipotassium salt [webbook.nist.gov]
- 4. 1-Amino-8-naphthol-3,6-disulfonic acid [webbook.nist.gov]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. scienceijsar.com [scienceijsar.com]
Solubility Profile of 2-Naphthol-6,8-disulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Naphthol-6,8-disulfonic acid (also known as G acid), a key intermediate in the synthesis of various dyes and pharmaceutical compounds. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Topic: Solubility of this compound
This compound is a highly polar organic compound due to the presence of two sulfonic acid groups and a hydroxyl group attached to the naphthalene (B1677914) ring.[1][2][3][4][5][6] These functional groups dominate its solubility behavior, making it readily soluble in aqueous solutions while exhibiting limited solubility in most organic solvents.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid |
| Common Names | This compound, G acid |
| CAS Number | 118-32-1 |
| Molecular Formula | C₁₀H₈O₇S₂ |
| Molecular Weight | 304.30 g/mol |
Data on Solubility in Organic Solvents
Extensive literature searches indicate a lack of specific quantitative solubility data for this compound in a wide range of organic solvents. The available information is primarily qualitative. The compound is consistently reported to be "practically insoluble" in alcohols.[7] This low solubility in organic solvents can be attributed to the high lattice energy of the crystalline solid and the strong hydrogen bonding capabilities of the sulfonic acid and hydroxyl groups, which are more favorably solvated by polar protic solvents like water.
The sodium salt of this compound is noted to be soluble in dilute alcohol, indicating that the salt form may exhibit different solubility characteristics compared to the free acid.[7]
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Water | Data not available | Freely soluble | [2][3][4][7] |
| Alcohol (general) | Data not available | Practically insoluble | [7] |
| Dilute Alcohol (Sodium Salt) | Data not available | Soluble | [7] |
Note: The lack of quantitative data highlights a gap in the publicly available chemical literature. Researchers requiring precise solubility values for specific organic solvents are advised to perform experimental determinations.
Experimental Protocols
For researchers seeking to determine the quantitative solubility of this compound in specific organic solvents, the following established methodologies are recommended.
Equilibrium Solubility Determination by the Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble (e.g., water or a mobile phase component).
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as g/L, mg/mL, or mol/L.
Workflow for Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Signaling Pathways and Logical Relationships
The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Key solute and solvent properties governing the solubility of this compound.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 118-32-1: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 118-32-1 [chemicalbook.com]
- 5. This compound | 118-32-1 | Benchchem [benchchem.com]
- 6. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
Technical Guide: Physicochemical Properties and Applications of 7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Amino-1,3-naphthalenedisulfonic acid, a key intermediate in various chemical and biotechnological applications. This document details experimental protocols for its synthesis and analysis and outlines its utility in modern research, particularly in the fluorescent labeling of carbohydrates.
Core Physical and Chemical Properties
7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid, is a water-soluble, crystalline solid. Its dual functional groups—an amino group and two sulfonic acid moieties—on a naphthalene (B1677914) core make it a versatile molecule in organic synthesis.[1][2]
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for 7-Amino-1,3-naphthalenedisulfonic acid.
| Identifier | Value | Source |
| CAS Number | 86-65-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [2] |
| Molecular Weight | 303.31 g/mol | [1][2] |
| IUPAC Name | 7-aminonaphthalene-1,3-disulfonic acid | [2] |
| Synonyms | Amido-G-acid, Amino-G-Acid, 2-Amino-6,8-disulfonaphthalene | [2] |
| Property | Value | Source |
| Physical Description | Fine needles or powder, off-white to light brown in color. | [2][4][5] |
| Melting Point | >300°C | [5] |
| Solubility | Soluble in water. | [2][5] |
| Density | Data not available | |
| pKa | Data not available |
Spectral Information
| Spectroscopy Type | Observed Characteristics | Source |
| FTIR | The spectrum conforms to the structure of 7-Amino-1,3-naphthalenedisulfonic acid. | [4] |
| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-9.0 ppm. | [1] |
| ¹³C NMR | A ¹³C NMR spectrum is available in public databases. | [6] |
| UV-Vis | The monopotassium salt is a fluorescent dye with λex/λem = 310/450 nm. |
Experimental Protocols
Detailed methodologies for the synthesis and key analytical experiments are provided below.
Synthesis of 7-Amino-1,3-naphthalenedisulfonic acid
The industrial synthesis of 7-Amino-1,3-naphthalenedisulfonic acid typically involves a multi-step process starting from a naphthalene derivative. One common method is the sulfonation of 2-naphthol (B1666908), followed by amination.[1]
Protocol: Synthesis from 2-Naphthol
-
Sulfonation: 2-naphthol is treated with excess fuming sulfuric acid. The hydroxyl group at the C-2 position directs the electrophilic substitution of sulfonic acid groups. The reaction conditions (temperature, time, and concentration of sulfuric acid) are controlled to favor the formation of the desired 2-hydroxy-6,8-disulfonic acid intermediate.
-
Amination (Bucherer Reaction): The resulting 2-hydroxy-6,8-disulfonic acid (G-acid) is then subjected to amination. This is typically achieved by heating the intermediate with aqueous ammonia (B1221849) and a sulfite (B76179) or bisulfite catalyst under pressure.[1]
-
Isolation: The reaction mixture is cooled, and the pH is adjusted to precipitate the 7-Amino-1,3-naphthalenedisulfonic acid. The product is then collected by filtration, washed, and dried.
Fluorescent Labeling of Carbohydrates
7-Amino-1,3-naphthalenedisulfonic acid is utilized as a fluorescent tag for the sensitive detection of carbohydrates. The protocol involves a reductive amination reaction.
Protocol: Reductive Amination of Oligosaccharides
-
Reaction Setup: In a microcentrifuge tube, combine the carbohydrate sample (e.g., oligosaccharides) with a solution of 7-Amino-1,3-naphthalenedisulfonic acid in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Schiff Base Formation: The primary amino group of the labeling reagent reacts with the aldehyde group at the reducing end of the carbohydrate to form a Schiff base (imine).
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This selectively reduces the imine to a stable secondary amine, covalently linking the fluorescent tag to the carbohydrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 60-90 minutes) to ensure the completion of the reaction.
-
Purification: The labeled carbohydrates are then purified from the excess unreacted labeling reagent and byproducts, often using techniques like solid-phase extraction or gel filtration chromatography.
-
Analysis: The fluorescently labeled carbohydrates can be analyzed by methods such as capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).
Azo Dye Synthesis
This compound is a crucial precursor in the synthesis of azo dyes. The process involves diazotization of an aromatic amine followed by coupling with 7-Amino-1,3-naphthalenedisulfonic acid.
Protocol: Synthesis of an Azo Dye
-
Diazotization: A primary aromatic amine (e.g., sulfanilic acid) is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the amine solution with constant stirring to form the diazonium salt.[7][8] The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.[8]
-
Coupling Reaction: 7-Amino-1,3-naphthalenedisulfonic acid is dissolved in an alkaline solution (e.g., NaOH). The cold diazonium salt solution is then slowly added to this alkaline solution with vigorous stirring, while maintaining a low temperature.[8]
-
Precipitation: The azo dye often precipitates out of the solution upon formation. The solubility of the dye can be further decreased by the addition of sodium chloride ("salting out").[7]
-
Isolation and Purification: The solid dye is collected by vacuum filtration, washed with a saturated sodium chloride solution, and then dried.[7]
Mandatory Visualizations
Experimental Workflow for Fluorescent Labeling of Carbohydrates
Caption: Workflow for the fluorescent labeling of carbohydrates using reductive amination.
Logical Relationship in Azo Dye Synthesis
Caption: Logical steps in the synthesis of an azo dye.
References
- 1. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]
- 2. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]
- 5. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. hmdb.ca [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
A Technical Guide to the Acidity and pKa Values of 2-Naphthol-6,8-disulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the acidic properties of 2-Naphthol-6,8-disulfonic acid, also known as G acid. Due to a lack of readily available experimental data, this document focuses on the theoretical and expected acidity of its functional groups, alongside a comprehensive, generalized protocol for the experimental determination of its pKa values.
Introduction to this compound
This compound (CAS No: 118-32-1) is a synthetic derivative of naphthalene (B1677914).[1][2] It is characterized by a hydroxyl group at the 2-position and two sulfonic acid groups at the 6- and 8-positions of the naphthalene ring. This compound is a key intermediate in the synthesis of various azo dyes.[1] The presence of three acidic protons—two from the sulfonic acid groups and one from the hydroxyl group—makes understanding its ionization behavior, as quantified by its pKa values, crucial for its application in synthesis and for predicting its behavior in various chemical environments.
Acidity and Estimated pKa Values
-
Sulfonic Acid Groups (-SO₃H): Aromatic sulfonic acids are known to be strong acids.[3] Their pKa values are typically less than 0, indicating that they are fully deprotonated in most aqueous solutions. For comparison, the pKa of p-toluenesulfonic acid is approximately -2.8, and the predicted pKa for the sulfonic acid group in 2-naphthalenesulfonic acid is around 0.27.[4] It is therefore highly probable that the two sulfonic acid groups in this compound have pKa values below 1.
-
Hydroxyl Group (-OH): The pKa of the hydroxyl group in the parent compound, 2-naphthol (B1666908), is approximately 9.5. The presence of two strongly electron-withdrawing sulfonic acid groups on the naphthalene ring is expected to increase the acidity of the hydroxyl group (i.e., lower its pKa value) through inductive effects and resonance stabilization of the corresponding phenolate (B1203915) anion. Therefore, the pKa of the hydroxyl group in this compound is anticipated to be lower than 9.5.
Table 1: Estimated pKa Values of this compound
| Functional Group | Estimated pKa | Notes |
| Sulfonic Acid (Position 6) | < 1 | Strong acid, expected to be fully dissociated in most aqueous media. |
| Sulfonic Acid (Position 8) | < 1 | Strong acid, expected to be fully dissociated in most aqueous media. |
| Hydroxyl (Position 2) | < 9.5 | More acidic than the hydroxyl group of 2-naphthol due to the electron-withdrawing effects of the sulfonic acid groups. |
Experimental Determination of pKa Values
The pKa values of this compound can be experimentally determined using several methods, with potentiometric titration being a particularly suitable technique for compounds with multiple ionizable groups. UV-Vis spectrophotometry is another viable method, especially for the determination of the hydroxyl group's pKa.
This protocol outlines a generalized procedure for determining the pKa values of a multi-protic acid like this compound.
Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution by potentiometric titration.
Materials:
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, degassed water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Automatic burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound to prepare a solution of a known concentration (e.g., 0.01 M) in deionized water.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the analyte solution into the titration vessel.
-
If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the standardized HCl to ensure all acidic groups are protonated.
-
Immerse the calibrated pH electrode and the tip of the automatic burette into the solution.
-
Gently bubble an inert gas through the solution to prevent the absorption of atmospheric CO₂.
-
-
Titration Process:
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a high value (e.g., pH 12) to ensure all acidic protons have been titrated.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence points, corresponding to the complete neutralization of each acidic proton, will appear as steep inflections in the curve.
-
The pKa value for each acidic group is equal to the pH at the half-equivalence point.
-
For more accurate determination of the equivalence points, a first or second derivative plot of the titration data can be generated.
-
This method is particularly useful for determining the pKa of the hydroxyl group, as its deprotonation leads to a significant change in the UV-Vis absorption spectrum.
Objective: To determine the pKa of the hydroxyl group of this compound by UV-Vis spectrophotometry.
Materials:
-
This compound (high purity)
-
A series of buffer solutions with known pH values spanning the expected pKa range of the hydroxyl group.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of solutions by diluting the stock solution in the different buffer solutions to a constant final concentration.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each buffered solution over a suitable wavelength range.
-
Identify the wavelengths at which the absorbance of the protonated and deprotonated forms of the hydroxyl group show the largest difference.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa can be determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.
-
Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the potentiometric titration experiment for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
While experimental pKa values for this compound are not widely published, a sound estimation based on chemical principles suggests the presence of two strongly acidic sulfonic acid groups (pKa < 1) and a moderately acidic hydroxyl group (pKa < 9.5). For researchers and professionals requiring precise pKa values, experimental determination is necessary. The potentiometric titration and UV-Vis spectrophotometry protocols provided in this guide offer robust methodologies for obtaining this critical data, which is essential for optimizing synthetic procedures and understanding the physicochemical behavior of this important dye intermediate.
References
Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 2-Naphthol-6,8-disulfonic Acid Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Naphthol Fluorescence
Precise fluorescence quantum yield data for 2-Naphthol-6,8-disulfonic acid is not prominently reported. However, the quantum yield of the parent molecule, 2-naphthol (B1666908), has been documented and serves as a critical reference point. The fluorescence of naphthols is highly sensitive to the surrounding environment, including solvent polarity and pH, which can significantly influence the quantum yield.
| Compound | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Reference |
| 2-Naphthol | 0.02 M H₂SO₄ | 0.18 | [1] |
Note: The sulfonation of the naphthol ring, as in this compound, is expected to modulate its photophysical properties, including the fluorescence quantum yield, due to electronic and steric effects. Experimental determination is essential for obtaining an accurate value for the disulfonic acid derivative.
Experimental Protocols for Fluorescence Quantum Yield Measurement
The determination of fluorescence quantum yield (Φf) is a critical aspect of characterizing any fluorescent molecule. Two primary methods are employed: the relative method and the absolute method.
Relative Quantum Yield Measurement
This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.
Principle: The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For this compound, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard in the UV-visible region.
-
Solution Preparation:
-
Prepare a stock solution of the standard and the sample in the same solvent.
-
Prepare a series of dilute solutions of both the standard and the sample, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
Ensure that the excitation and emission slits are kept constant for all measurements.
-
The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the equation provided above, using the slopes of the plots for (Ix / Ax) and (Ist / Ast).
-
Absolute Quantum Yield Measurement
This method directly measures the ratio of photons emitted to photons absorbed by a sample using an integrating sphere.
Principle: An integrating sphere collects all the light emitted from the sample, allowing for a direct measurement of the total fluorescence. The quantum yield is calculated by comparing the emission of the sample to the scattering of a blank and the sample itself.
Step-by-Step Protocol:
-
Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere accessory.
-
Blank Measurement (Scattering):
-
Place a cuvette containing only the solvent (blank) inside the integrating sphere.
-
Record the spectrum of the scattered excitation light. This provides a measure of the incident photon flux.
-
-
Sample Measurement (Scattering and Emission):
-
Place the cuvette containing the sample solution inside the integrating sphere.
-
Record the spectrum, which will include both the scattered excitation light and the fluorescence emission.
-
-
Data Analysis:
-
The number of absorbed photons is determined by the difference in the integrated intensity of the scattered excitation light between the blank and the sample.
-
The number of emitted photons is determined by integrating the area of the fluorescence emission spectrum of the sample.
-
The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.
-
Visualization of Excited-State Proton Transfer
The fluorescence of 2-naphthol and its derivatives is intimately linked to a phenomenon known as Excited-State Proton Transfer (ESPT). Upon excitation, the hydroxyl group becomes significantly more acidic, leading to the transfer of a proton to a nearby acceptor, such as a solvent molecule or, in the case of this compound, potentially an intramolecular sulfonate group. This process results in two distinct fluorescent species: the protonated form (ROH) and the deprotonated form (RO⁻), each with a unique emission spectrum.
Caption: Excited-State Proton Transfer (ESPT) in a 2-naphthol derivative.
This diagram illustrates the key steps involved in the photophysics of 2-naphthol derivatives. The ground state molecule (ROH) absorbs a photon to reach the excited state (ROH). In the excited state, it can either fluoresce directly or undergo ESPT to form the excited naphtholate anion (RO⁻), which then fluoresces at a different wavelength. The relative rates of these processes determine the overall fluorescence spectrum and quantum yield, and are highly dependent on the local environment, particularly the pH and proton acceptor availability.
Conclusion
While the precise fluorescence quantum yield of this compound remains to be definitively established in the literature, the principles and protocols outlined in this guide provide a robust framework for its determination. Understanding the methodologies of relative and absolute quantum yield measurements, along with the fundamental process of excited-state proton transfer, is paramount for any researcher working with this or similar fluorescent compounds. The provided experimental guidelines and the conceptual visualization of the underlying photophysics are intended to empower researchers in their efforts to characterize and utilize the full potential of this compound in their respective fields.
References
An In-depth Technical Guide to the Thermal Decomposition of 2-Naphthol-6,8-disulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 2-Naphthol-6,8-disulfonic acid, a compound of significant interest in various industrial applications, including the synthesis of dyes and pharmaceuticals. This document collates available data on its thermal stability, potential decomposition pathways, and the analytical techniques employed for its characterization. Due to the limited availability of specific quantitative thermal analysis data for this compound (also known as G acid), this guide incorporates data from closely related naphthalene (B1677914) sulfonic acid compounds to provide a predictive understanding of its thermal behavior. The guide includes detailed, generalized experimental protocols for key analytical methods and visual representations of the decomposition process and experimental workflows to aid in research and development.
Introduction
This compound is a water-soluble derivative of 2-naphthol (B1666908), characterized by the presence of two sulfonic acid groups on the naphthalene ring. These functional groups significantly influence its chemical and physical properties, including its thermal stability. Understanding the thermal decomposition of this compound is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of various degradation products, which may affect the purity, efficacy, and safety of the final products in which it is used as an intermediate.
Thermal Decomposition Profile
General observations suggest that the thermal decomposition of naphthalene sulfonic acids proceeds via desulfonation and degradation of the aromatic core at higher temperatures. In aqueous environments, naphthalene sulfonate isomers have been observed to become unstable at temperatures exceeding 300°C, leading to the formation of naphthalene and various naphthol isomers. One source indicates that this compound has a melting point of approximately 220°C and is considered "thermally stable," which is a qualitative assessment.
Anticipated Decomposition Products
Based on the thermal decomposition studies of analogous compounds, the primary decomposition products of this compound are expected to include:
-
Sulfur oxides (SOx): Primarily sulfur dioxide (SO₂) and sulfur trioxide (SO₃) from the cleavage of the sulfonic acid groups.
-
Water (H₂O): From the dehydration of the sulfonic acid groups and the hydroxyl group.
-
2-Naphthol: Resulting from the complete loss of both sulfonic acid groups.
-
Naphthalene: From the subsequent dehydroxylation of 2-naphthol at higher temperatures.
-
Carbonaceous char: A solid residue formed at elevated temperatures.
Quantitative Data on Thermal Decomposition
While specific quantitative data for this compound is not available, the following tables present representative data for the thermal decomposition of a generic aromatic sulfonic acid, as would be determined by TGA and DSC analysis. This data is intended to be illustrative for researchers planning experimental work.
Table 1: Representative Thermogravimetric Analysis (TGA) Data for an Aromatic Sulfonic Acid
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 100 - 200 | 5 - 10% | Loss of adsorbed water and water of hydration. |
| 250 - 400 | 40 - 50% | Desulfonation (loss of SO₃ and H₂O). |
| > 400 | 30 - 40% | Decomposition of the aromatic backbone. |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for an Aromatic Sulfonic Acid
| Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Associated Process |
| Endotherm | ~150 | ~180 | Varies | Dehydration |
| Endotherm | ~280 | ~320 | Varies | Desulfonation/Decomposition |
| Exotherm | > 450 | > 500 | Varies | Carbonization of the residue |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments used to characterize the thermal decomposition of organic compounds like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss of a sample as it is heated in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset and peak temperatures of decomposition events and the corresponding percentage of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a desired final temperature at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, corresponding to phase transitions and decomposition events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a sample.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Place a small amount of the this compound sample (typically in the microgram range) into a pyrolysis tube or on a filament.
-
Insert the sample into the pyrolysis unit, which is directly connected to the GC injection port.
-
Rapidly heat the sample to a specific pyrolysis temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere (e.g., helium).
-
The volatile decomposition products (pyrolysate) are swept into the GC column.
-
Separate the components of the pyrolysate using a suitable GC temperature program.
-
Detect and identify the separated components using the mass spectrometer.
-
Compare the resulting mass spectra with a library of known compounds to identify the decomposition products.
Visualizations
The following diagrams illustrate the logical flow of the thermal decomposition process and the experimental workflows.
G Acid: A Cornerstone of the Synthetic Dye Industry - A Technical Guide
Introduction
G acid, chemically known as 2-amino-6,8-naphthalenedisulfonic acid, is a pivotal organic compound that has played a crucial role in the history of synthetic colorants. As a key डाई इंटरमीडिएट (dye intermediate), its discovery and subsequent application revolutionized the textile and other industries by enabling the production of a wide array of vibrant and durable azo dyes. This technical guide provides an in-depth exploration of the discovery, historical significance, synthesis, and key properties of G acid, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Discovery and Historical Significance
The discovery of G acid is intricately linked to the burgeoning synthetic dye industry in the latter half of the 19th century. While a single discoverer is not definitively credited, its development emerged from systematic investigations into the sulfonation and amination of naphthalene (B1677914) derivatives by German and French chemists. The era of synthetic dyes was ushered in by William Henry Perkin's synthesis of Mauveine in 1856, sparking intense research into coal tar derivatives for color production.
The historical importance of G acid lies in its function as a "coupling component" in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), became the largest and most versatile class of synthetic dyes.[1] The synthesis involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the azo coupling of this salt with an electron-rich compound like G acid.[1] The sulfonic acid groups in G acid confer water solubility to the resulting dyes, a critical property for textile dyeing processes. Its ability to couple with various diazonium salts allowed for the creation of a broad spectrum of colors, from brilliant reds to deep blues.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of G acid is essential for its application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-amino-6,8-naphthalenedisulfonic acid | |
| Synonyms | G acid, 7-amino-1,3-naphthalenedisulfonic acid, Amido-G-Acid | |
| CAS Number | 86-65-7 | [2] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [2] |
| Molecular Weight | 303.31 g/mol | [2] |
| Appearance | Fine monoclinic needles or grey to light red powder | |
| Melting Point | >300 °C (decomposes) | [2] |
| Solubility | Soluble in water, less soluble in alcohol. | [2] |
Experimental Protocols
The synthesis of G acid and its subsequent use in producing azo dyes involve well-established chemical reactions. Below are detailed methodologies for these key experiments.
Synthesis of G Acid via the Bucherer Reaction
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a bisulfite.[3][4] This method is widely used for the industrial production of G acid from 2-naphthol-6,8-disulfonic acid.
Materials:
-
This compound (G salt)
-
Ammonia solution (25%)
-
Sodium bisulfite
-
Water
-
Hydrochloric acid
Procedure:
-
In a high-pressure autoclave, prepare a solution of this compound in water.
-
Add sodium bisulfite and an excess of aqueous ammonia to the solution.
-
Seal the autoclave and heat the mixture to 150-180°C. The pressure will rise to approximately 0.4-1.2 MPa.[5]
-
Maintain the reaction at this temperature and pressure for 6-8 hours with constant stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess ammonia.
-
Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the G acid.
-
Filter the precipitate, wash with cold water to remove any remaining salts, and dry the product.
Synthesis of an Azo Dye using G Acid
This protocol describes a typical azo coupling reaction between a diazotized aromatic amine (in this case, sulfanilic acid) and G acid to produce a water-soluble azo dye.
Part A: Diazotization of Sulfanilic Acid
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite (B80452)
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve sulfanilic acid in a dilute sodium carbonate solution by gentle warming.
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water.
-
In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly add the sulfanilic acid/sodium nitrite solution to the ice-cold hydrochloric acid with constant stirring. Keep the temperature below 5°C.
-
A fine precipitate of the diazonium salt will form. This suspension is used immediately in the next step.
Part B: Azo Coupling with G Acid
Materials:
-
Diazonium salt suspension from Part A
-
G acid
-
Sodium hydroxide (B78521) solution
-
Sodium chloride
Procedure:
-
In a 250 mL beaker, dissolve G acid in a dilute sodium hydroxide solution. Cool the solution in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt suspension to the alkaline G acid solution.
-
A colored precipitate of the azo dye will form immediately. The coupling reaction is typically carried out at a pH between 5 and 7 for amines.[6]
-
Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete.
-
"Salt out" the dye by adding sodium chloride to the mixture and heating to dissolve the salt. This decreases the solubility of the dye and promotes precipitation.
-
Allow the mixture to cool, then filter the dye, wash it with a saturated sodium chloride solution, and air dry.
Conclusion
G acid remains a compound of significant industrial and historical importance. Its discovery was a key milestone in the development of the synthetic dye industry, enabling the creation of a vast palette of colors that transformed the aesthetic landscape of textiles and other materials. The synthetic pathways to G acid and its subsequent use in azo coupling reactions are classic examples of industrial organic chemistry that continue to be relevant. For researchers and professionals in related fields, a thorough understanding of the properties and reactions of G acid provides valuable insight into the chemistry of aromatic compounds and the principles of color chemistry.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102295585A - Preparation method of 2-naphthylamine 6,8 disulfonic acid - Google Patents [patents.google.com]
- 6. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
Health and safety data for 2-Naphthol-6,8-disulfonic acid
An In-depth Technical Guide to the Health and Safety of 2-Naphthol-6,8-disulfonic acid
Introduction
This compound, also known as G acid, is a synthetic organic compound with the CAS number 118-32-1.[1][2][3] It is characterized by a naphthalene (B1677914) structure substituted with one hydroxyl (-OH) group and two sulfonic acid (-SO₃H) groups.[2] This structure, particularly the presence of sulfonic acid groups, renders the compound highly soluble in water.[1][2] It typically appears as a white to light yellow crystalline powder.[1][2]
Primarily, this compound serves as a crucial intermediate in the synthesis of various azo dyes, contributing to the production of vibrant and long-lasting colors for textiles and other materials.[1][4] It is also utilized as a reagent in analytical chemistry.[1] Given its industrial applications, a thorough understanding of its health and safety profile is essential for researchers, scientists, and professionals in drug development and chemical manufacturing.
This guide provides a comprehensive overview of the available health and safety data, handling procedures, and emergency protocols for this compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 118-32-1 | [1][2][3] |
| Molecular Formula | C₁₀H₈O₇S₂ | [2][3] |
| Molecular Weight | 304.3 g/mol | [3] |
| Appearance | White to light yellow powder/solid | [1][2] |
| Synonyms | G Acid, 7-Hydroxy-1,3-naphthalenedisulfonic acid | [3] |
| Solubility | Soluble in water | [1][2] |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source:[5]
GHS Label Elements
| Element | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302, H312, H332, H315, H319, H335 |
| Precautionary Statements | P261, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 |
Source:[5]
Caption: GHS hazard classification and communication workflow.
Toxicological Information
-
Acute Effects : Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to the skin, eyes, and respiratory system.[5][8]
-
Chronic Effects : No information was available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5][8]
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound were not detailed in the available documentation. However, assessments for GHS classification typically follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Skin Irritation/Corrosion (Based on OECD TG 404)
This test is designed to evaluate the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test Substance Preparation : The substance, typically a fine powder, is moistened with a small amount of a suitable vehicle (e.g., water) to form a paste.
-
Animal Model : The test is usually conducted on healthy young adult albino rabbits.
-
Application : A small area of the animal's back is clipped free of fur. A gauze patch holding 0.5 g of the prepared test substance is applied to the intact skin and held in place with a semi-occlusive dressing for a specified exposure period, typically 4 hours.
-
Observation : After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring and Classification : The reactions are scored according to a standardized scale. The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified as an irritant (Category 2) or non-irritant.
General Protocol for Biodegradability (Based on OECD TG 301C)
The "Ready Biodegradability: Modified MITI Test (I)" is used to assess whether a chemical is readily biodegradable under aerobic conditions.
-
Test System : The test uses a closed system containing a defined mineral medium, the test substance as the sole source of organic carbon, and a mixed population of microorganisms (inoculum) from a source not pre-adapted to the chemical.
-
Measurement : The degradation of the substance is followed by measuring oxygen consumption over a 28-day period.
-
Procedure : The test substance is added to the medium with the inoculum in a closed respirometer. Oxygen consumption is measured continuously or at frequent intervals and compared to a blank control (containing only inoculum) and a reference control (containing a readily biodegradable substance like sodium benzoate).
-
Evaluation : The percentage of degradation is calculated from the total oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test period.
First-Aid Measures
Immediate first aid is crucial in case of exposure.
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If symptoms are severe or persist, get medical attention.[5][6]
-
Skin Contact : Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][7] If eye irritation persists, get medical attention.[5]
-
Ingestion : Rinse mouth.[5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Call a POISON CENTER or doctor if you feel unwell.[5] Do NOT induce vomiting.[9]
In all cases of exposure, if you feel unwell, seek medical advice/attention.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 118-32-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 118-32-1 [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. scribd.com [scribd.com]
- 7. This compound dipotassium salt(842-18-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 2-Naphthol-6,8-disulfonic acid as a Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Naphthol-6,8-disulfonic acid (also known as G acid) as a ratiometric fluorescent pH indicator. This document includes key photophysical properties, detailed experimental protocols for pH measurement, and data analysis guidelines.
Introduction
This compound is a water-soluble, fluorescent organic compound. Its fluorescence characteristics are sensitive to the pH of its environment, making it a valuable tool for pH determination in various research and development applications. The molecule exists in two forms depending on the pH: a protonated (acidic) form and a deprotonated (basic) form, which exhibit distinct fluorescence emission spectra. This pH-dependent spectral shift allows for ratiometric pH measurements, which are highly accurate and independent of the probe concentration, excitation intensity, and photobleaching.
Principle of pH Sensing
The use of this compound as a pH indicator is based on the protonation and deprotonation of its hydroxyl group. In acidic solutions, the hydroxyl group is protonated, and the molecule exhibits fluorescence at a shorter wavelength. As the pH increases, the hydroxyl group deprotonates, leading to a shift in the fluorescence emission to a longer wavelength. The ratio of the fluorescence intensities at these two wavelengths is directly related to the pH of the solution.
The equilibrium between the protonated (ROH) and deprotonated (RO⁻) forms is governed by the pKa of the hydroxyl group. By measuring the ratio of the two fluorescent signals, the pH can be determined using the Henderson-Hasselbalch equation.
Photophysical Properties
While specific experimental data for this compound is not extensively available, the properties of the parent compound, 2-naphthol (B1666908), provide a strong indication of its behavior. The presence of two electron-withdrawing sulfonic acid groups is expected to lower the pKa of the hydroxyl group and may influence the spectral properties.
| Property | 2-Naphthol (Analogous Compound) | This compound (Expected) |
| Excitation Maximum (λex) | ~331 nm[1] | ~330-340 nm |
| Emission Maximum (λem) - Protonated (Acidic) | ~356 nm[2] | Shifted relative to 2-naphthol |
| Emission Maximum (λem) - Deprotonated (Basic) | ~416-420 nm[2][3] | Shifted relative to 2-naphthol |
| pKa (Hydroxyl Group) | ~9.47 - 9.5[2] | Lower than 9.5 |
| Fluorescence Quantum Yield (Φ) | 0.18 (in 0.02 M H₂SO₄)[4] | Dependent on pH and solvent |
Note: The provided data for this compound are estimates based on the properties of 2-naphthol and the known effects of sulfonation. Experimental determination of these parameters is highly recommended for accurate pH measurements.
Experimental Protocols
Protocol 1: Determination of pH using a Calibration Curve
This protocol describes the generation of a standard calibration curve to determine the pH of an unknown sample.
Materials:
-
This compound (G acid)
-
Deionized water
-
A series of standard pH buffers (e.g., pH 4, 6, 7, 8, 9, 10)
-
Volumetric flasks and pipettes
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Protect the solution from light.
-
Preparation of Working Solutions: For each standard pH buffer, prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µM.
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to the excitation maximum of the acidic form (e.g., 335 nm).
-
For each working solution, record the fluorescence emission spectrum over a range that encompasses the emission maxima of both the protonated and deprotonated forms (e.g., 350 nm to 500 nm).
-
Identify the emission maxima for the acidic (I_acid) and basic (I_base) forms from the spectra of the lowest and highest pH buffers, respectively.
-
-
Data Analysis:
-
For each standard pH buffer, determine the ratio of the fluorescence intensities at the two emission maxima (Ratio = I_base / I_acid).
-
Plot the fluorescence intensity ratio as a function of pH.
-
Fit the data to a sigmoidal curve (e.g., using the Boltzmann function) to generate a calibration curve.
-
-
Measurement of Unknown Sample:
-
Prepare a solution of the unknown sample containing the same concentration of this compound as the working solutions.
-
Measure the fluorescence emission spectrum under the same conditions.
-
Calculate the fluorescence intensity ratio (I_base / I_acid).
-
Determine the pH of the unknown sample by interpolating its ratio value on the calibration curve.
-
Protocol 2: Ratiometric pH Measurement
This protocol allows for the direct calculation of pH using the Henderson-Hasselbalch equation after determining the pKa of the indicator under the experimental conditions.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
pKa Determination:
-
The pKa is the pH at which the fluorescence intensity ratio is at its midpoint. This can be determined from the inflection point of the sigmoidal calibration curve generated in Protocol 1.
-
-
pH Calculation:
-
For an unknown sample, measure the fluorescence intensity ratio (Ratio = I_base / I_acid).
-
Calculate the pH using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation for fluorescent indicators: pH = pKa + log((R - R_min) / (R_max - R)) Where:
-
R is the measured fluorescence intensity ratio of the sample.
-
R_min is the fluorescence intensity ratio at the lowest pH.
-
R_max is the fluorescence intensity ratio at the highest pH.
-
-
Visualizations
Logical Workflow for pH Determination
Caption: Workflow for pH determination using this compound.
Signaling Pathway of pH-Dependent Fluorescence
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using G Acid
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is a cornerstone of industrial and laboratory organic chemistry. The process typically involves a two-step reaction sequence: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1][2] G acid, chemically known as 2-Naphthol-6,8-disulfonic acid, is a crucial coupling component in the synthesis of numerous azo dyes.[3] Its sulfonic acid groups enhance the water solubility of the resulting dye, while the activated naphthalene (B1677914) ring system readily participates in the electrophilic aromatic substitution reaction with the diazonium salt.[3] This protocol provides a detailed methodology for the synthesis of an azo dye using G acid, intended for researchers, scientists, and professionals in drug development and materials science.
Reaction Principle
The synthesis proceeds in two fundamental stages:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.[1][4][5] The low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures.[2][6]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with G acid. The G acid, being an activated aromatic compound, acts as a nucleophile.[7][8] The coupling reaction is an electrophilic aromatic substitution, typically occurring under mildly alkaline conditions, to form the stable azo dye.[3][9]
Experimental Protocols
This protocol outlines the synthesis of a representative water-soluble azo dye by coupling diazotized aniline (B41778) with G acid.
Materials and Reagents
-
Aniline (or other primary aromatic amine)
-
G acid (this compound)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Urea (B33335) or Sulfamic Acid
-
Sodium Chloride (NaCl)
-
Distilled or Deionized Water
-
Ice
Step 1: Diazotization of Aniline
-
In a 250 mL beaker, combine 1.0 mL of aniline (approx. 11 mmol) with 25 mL of water and 3.0 mL of concentrated hydrochloric acid.
-
Stir the mixture until the aniline hydrochloride is fully dissolved. Some heating may be required initially, but the solution must be cooled subsequently.
-
Cool the solution to 0–5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.[10][11]
-
In a separate beaker, prepare a solution of 0.80 g of sodium nitrite (approx. 11.6 mmol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Keep the thermometer in the reaction mixture to ensure the temperature does not rise above 5 °C.[12]
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting clear solution contains the benzenediazonium (B1195382) chloride salt.
-
Check for excess nitrous acid by spotting a drop of the solution onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.
-
If excess nitrous acid is present, add a small amount of urea or sulfamic acid, crystal by crystal, until the starch-iodide test is negative.[12] Keep the diazonium salt solution in the ice bath until ready for the next step.
Step 2: Azo Coupling with G Acid
-
In a separate 400 mL beaker, dissolve 3.2 g of G acid (approx. 10 mmol) in 50 mL of water containing 1.2 g of sodium hydroxide (or 2.8 g of sodium carbonate) to form a clear solution of its sodium salt.
-
Cool this solution to 0–5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the cold G acid solution over 20-30 minutes.[13]
-
A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific aromatic amine used.
-
Maintain stirring in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.[14] The pH of the mixture should be maintained at a slightly alkaline level (pH 8-10) to facilitate the coupling. Adjust with 10% NaOH solution if necessary.
Step 3: Isolation and Purification of the Azo Dye
-
After the reaction is complete, "salt out" the dye to improve precipitation by adding 5-10 g of sodium chloride (NaCl) and stirring until it dissolves.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.[13]
-
Wash the solid dye on the filter paper with several portions of a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
-
Press the solid dye as dry as possible on the filter paper.
-
Transfer the dye to a watch glass and dry it in a drying oven at a moderate temperature (e.g., 60–80 °C).
Step 4: Characterization
The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent (e.g., water or DMSO).[15][16]
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch, O-H, S=O (from sulfonic groups), and aromatic C-H bonds.[14][15]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.[15][17]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[14][15]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of an azo dye from a primary aromatic amine and G acid.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
| Aniline | 93.13 | 1.0 mL (1.02 g) | 11.0 | 1.1 |
| Sodium Nitrite | 69.00 | 0.80 g | 11.6 | 1.16 |
| G Acid | 304.29 | 3.2 g | 10.5 | 1.0 |
| Sodium Hydroxide | 40.00 | 1.2 g | 30.0 | ~3.0 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Diazotization Temperature | 0–5 °C |
| Coupling Temperature | 0–5 °C |
| Reaction Time | 2–3 hours |
| pH of Coupling | 8–10 |
| Product Appearance | Orange-Red Solid |
| Theoretical Yield | ~4.1 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
Table 3: Spectroscopic Characterization Data (Hypothetical)
| Technique | Solvent/Medium | Characteristic Peaks/Values |
| UV-Vis | Water | λmax ≈ 480–520 nm |
| FT-IR | KBr Pellet | ~3450 cm⁻¹ (O-H), ~1620 cm⁻¹ (N=N), ~1200 & 1040 cm⁻¹ (S=O) |
| ¹H NMR | D₂O | Peaks in the aromatic region (δ 7.0–8.5 ppm) |
| Mass Spec (ESI-) | - | [M-Na]⁻ or [M-2Na+H]⁻ corresponding to the expected structure |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an azo dye using G acid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Corrosive Chemicals: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.
-
Toxic Reagents: Aromatic amines like aniline are toxic and can be absorbed through the skin. Avoid all direct contact.[11]
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated in a dry state.[2] Never attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after preparation and keep it cold.
-
Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if ingested.[11]
References
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Diazotization Reaction Mechanism [unacademy.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. jove.com [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. cuhk.edu.hk [cuhk.edu.hk]
- 14. mdpi.com [mdpi.com]
- 15. jusst.org [jusst.org]
- 16. researchgate.net [researchgate.net]
- 17. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
Application of 2-Naphthol-6,8-disulfonic Acid and its Isomers in the Detection of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthol-6,8-disulfonic acid, commonly known as G acid, is a synthetic organic compound characterized by a naphthalene (B1677914) backbone substituted with one hydroxyl and two sulfonic acid groups. The presence of these functional groups imparts high water solubility and the ability to form stable complexes with various metal ions. This property makes G acid and its isomers potential candidates for the development of analytical methods for metal ion detection. The hydroxyl and sulfonic acid moieties can act as coordination sites, leading to the formation of metal-ligand complexes that can be detected and quantified using spectrophotometric or fluorometric techniques. While specific, detailed applications of G acid itself in metal ion detection are not extensively documented in readily available literature, the well-characterized use of its isomer, 2-Naphthol-3,6-disulfonic acid (R acid), for the spectrophotometric determination of iron (III) serves as an excellent model for the potential applications of this class of compounds.
This document provides detailed application notes and protocols based on the use of a naphthol disulfonic acid for the detection of a metal ion, using the determination of iron (III) with 2-Naphthol-3,6-disulfonic acid as a prime example.
Principle of Detection
The fundamental principle behind the use of this compound and its isomers in metal ion detection lies in the formation of a colored or fluorescent complex upon chelation with a target metal ion. The lone pair electrons on the oxygen atoms of the hydroxyl and sulfonate groups can be donated to the empty orbitals of a metal ion, forming coordinate bonds. This complexation alters the electronic configuration of the organic molecule, leading to a shift in its absorption or emission spectrum.
In a spectrophotometric assay, the formation of the metal-ligand complex results in a new absorption band at a specific wavelength in the visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of the solution at this wavelength is directly proportional to the concentration of the metal-ion complex, and thus to the concentration of the metal ion in the sample, within a certain range. By measuring the absorbance of solutions with known metal ion concentrations, a calibration curve can be constructed to determine the concentration of the metal ion in an unknown sample.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["2-Naphthol-disulfonic acid(Colorless)"] -- "+\nMetal Ion (e.g., Fe³⁺)" --> B["Metal-Ligand Complex(Colored)"]; B -- "SpectrophotometricMeasurement" --> C["Absorbance at λmax"]; C -- "Beer-Lambert Law" --> D["Quantitative Determinationof Metal Ion Concentration"];
} Caption: General principle of colorimetric metal ion detection.
Application: Spectrophotometric Determination of Iron (III) using 2-Naphthol-3,6-disulfonic Acid (R acid)
This section details the application of 2-Naphthol-3,6-disulfonic acid, an isomer of G acid, for the quantitative determination of iron (III) in aqueous samples. The reaction between Fe(III) and 2-Naphthol-3,6-disulfonic acid in an alkaline medium yields a distinct green-colored chelate, which can be quantified spectrophotometrically.
Quantitative Data
The following table summarizes the key quantitative parameters for the spectrophotometric determination of Fe(III) using 2-Naphthol-3,6-disulfonic acid.
| Parameter | Value | Reference |
| Metal Ion | Iron (III) (Fe³⁺) | [1] |
| Reagent | 2-Naphthol-3,6-disulfonic acid sodium salt (R salt) | [1] |
| Wavelength of Maximum Absorption (λmax) | 598 nm | [1] |
| Optimal pH | 10 (Ammonia Buffer) | [1] |
| Stoichiometry (Fe³⁺:Reagent) | 2:3 | [1] |
| Molar Absorptivity (ε) | 2.0 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Linear Range (Beer's Law) | 2.4 - 19 µg/L | [1] |
| Color of Complex | Green | [1] |
Experimental Protocols
This section provides a detailed protocol for the spectrophotometric determination of iron (III) using 2-Naphthol-3,6-disulfonic acid.
Reagent and Solution Preparation
-
Standard Iron (III) Stock Solution (1000 mg/L): Dissolve 1.000 g of pure iron wire in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water. Alternatively, use a commercially available certified standard solution.
-
Working Iron (III) Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/L).
-
2-Naphthol-3,6-disulfonic Acid Reagent Solution (0.1% w/v): Dissolve 0.1 g of 2-Naphthol-3,6-disulfonic acid sodium salt (R salt) in 100 mL of deionized water.
-
Ammonia (B1221849) Buffer (pH 10): Dissolve 67.5 g of ammonium (B1175870) chloride in 570 mL of concentrated ammonia solution and dilute to 1 liter with deionized water. Adjust the pH to 10 if necessary.
Experimental Workflow
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];
} Caption: Experimental workflow for Fe(III) determination.
Spectrophotometric Measurement Procedure
-
Blank Preparation: In a 10 mL volumetric flask, add 1 mL of the ammonia buffer (pH 10) and 1 mL of the 0.1% 2-Naphthol-3,6-disulfonic acid reagent solution. Dilute to the mark with deionized water and mix well.
-
Standard and Sample Preparation:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working iron (III) standard solutions.
-
For the unknown sample, pipette a suitable aliquot into a 10 mL volumetric flask.
-
To each flask, add 1 mL of the ammonia buffer (pH 10) and 1 mL of the 0.1% 2-Naphthol-3,6-disulfonic acid reagent solution.
-
Dilute each flask to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a few minutes for complete color development.
-
-
Absorbance Measurement:
-
Set the spectrophotometer to a wavelength of 598 nm.
-
Zero the instrument using the prepared blank solution.
-
Measure the absorbance of each standard and the unknown sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations (in µg/L).
-
Determine the concentration of iron (III) in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Selectivity and Interferences
For any analytical method, it is crucial to assess its selectivity towards the target analyte in the presence of other potentially interfering ions. While specific interference studies for the determination of Fe(III) with 2-Naphthol-3,6-disulfonic acid are not detailed in the provided search results, it is a critical parameter to evaluate during method validation. Common interfering ions in water samples may include other transition metals such as Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺, as well as common anions like chlorides, sulfates, and phosphates. Masking agents or pre-treatment steps may be necessary to mitigate the effects of interfering species.
Conclusion
This compound (G acid) and its isomers, such as 2-Naphthol-3,6-disulfonic acid (R acid), represent a class of water-soluble organic compounds with the potential for application in the colorimetric and fluorometric detection of metal ions. The detailed protocol for the spectrophotometric determination of iron (III) using R acid demonstrates a simple, rapid, and sensitive method suitable for laboratory use. Researchers and scientists can adapt and validate similar methodologies for the detection of other metal ions using G acid or its derivatives, contributing to the development of new analytical tools for environmental monitoring, pharmaceutical analysis, and other scientific disciplines. Further research is warranted to fully explore the coordination chemistry of G acid with a wider range of metal ions and to develop and validate robust analytical protocols for their quantification.
References
Application Notes: 2-Naphthol-6,8-disulfonic Acid and its Derivatives as Intermediates in the Synthesis of Suramin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Naphthol-6,8-disulfonic acid (G acid) derivatives, specifically aminonaphthalene di- and tri-sulfonic acids, as key intermediates in the synthesis of suramin (B1662206) analogs, a class of compounds with potential therapeutic applications, including anti-cancer and antiviral activities.
Introduction
This compound, commonly known as G acid, is a well-established intermediate in the dye industry. However, its structural motif, the naphthalene (B1677914) sulfonic acid core, is also found in several biologically active molecules. This has led to the exploration of G acid and its derivatives in the synthesis of pharmaceutical compounds. One notable application is in the development of suramin analogs. Suramin is a polysulfonated naphthylurea drug used for the treatment of African sleeping sickness and river blindness, and it has been investigated for other indications, including cancer and viral infections. The core structure of suramin consists of two symmetrically linked aminonaphthalene trisulfonic acid moieties. By modifying these naphthalene-based building blocks, researchers can synthesize a variety of suramin analogs with potentially improved efficacy and reduced toxicity.
Application: Synthesis of Suramin Analogs
Derivatives of this compound, particularly aminonaphthalene di- and tri-sulfonic acids, serve as crucial precursors for the synthesis of suramin analogs. These analogs are designed to mimic the polysulfonated structure of suramin, which is critical for its biological activity. The general synthetic strategy involves the coupling of two aminonaphthalene sulfonic acid units with a central linker, often via urea (B33335) or amide bond formation.
A key precursor for many suramin analogs is 8-amino-1,3,6-naphthalenetrisulfonic acid. While not a direct derivative of G acid, its synthesis involves the nitration and sulfonation of naphthalene, followed by reduction of the nitro group to an amine. This process highlights the importance of naphthalene sulfonic acid chemistry in accessing these vital pharmaceutical intermediates.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of a representative suramin analog precursor, 8-amino-1,3,6-naphthalenetrisulfonic acid, and a subsequent suramin analog.
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Starting Material | Naphthalene | [1] |
| Key Intermediate | 1-Nitronaphthalene-3,6,8-trisulfonic acid | [1] |
| Reduction Method | Catalytic Hydrogenation | [2] |
| Yield of Aminated Product | 98.2% | [2] |
| Suramin Analog Synthesis | ||
| Starting Aminonaphthols | 5-aminonaphthalene-2-sulfonate and 8-aminonaphthalene-1,3,6-trisulfonate | [3] |
| Coupling Agent | Triphosgene (B27547) | [3] |
| Yield of Suramin Analog | 73% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 8-Amino-1,3,6-naphthalenetrisulfonic Acid (Precursor)
This protocol is a generalized procedure based on established methods of naphthalene chemistry.[1][2]
Materials:
-
Naphthalene
-
Sulfuric acid (concentrated)
-
Oleum (B3057394) (fuming sulfuric acid)
-
Nitrating mixture (sulfuric acid and nitric acid)
-
Reducing agent (e.g., iron powder, or catalytic hydrogenation setup with Pd/C)
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
Procedure:
-
Trisulfonation of Naphthalene: Naphthalene is treated with a mixture of concentrated sulfuric acid and oleum at elevated temperatures to introduce three sulfonic acid groups to the naphthalene ring, yielding a mixture of naphthalenetrisulfonic acid isomers.
-
Nitration: The resulting mixture of naphthalenetrisulfonic acids is nitrated using a cold nitrating mixture to introduce a nitro group, preferentially at the 8-position, to yield 1-nitronaphthalene-3,6,8-trisulfonic acid.
-
Reduction: The nitro group of 1-nitronaphthalene-3,6,8-trisulfonic acid is reduced to an amino group. This can be achieved through various methods, including:
-
Bechamp reduction: Using iron filings in an acidic medium.
-
Catalytic hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under hydrogen pressure. The reaction is typically carried out in an aqueous solution of the sodium salt of the nitro compound.
-
-
Isolation: The resulting 8-amino-1,3,6-naphthalenetrisulfonic acid is isolated by adjusting the pH of the reaction mixture to precipitate the product, which is then filtered, washed, and dried.
Protocol 2: Synthesis of a Symmetrical Suramin Analog
This protocol outlines the synthesis of a symmetrical suramin analog from an aminonaphthalene sulfonic acid precursor.[3]
Materials:
-
Sodium 5-(4-aminobenzamido)naphthalene-2-sulfonate (or a similar aminonaphthalene sulfonic acid derivative)
-
Triphosgene
-
Sodium carbonate solution (2 M)
-
Water
Procedure:
-
Dissolution of Amine: Dissolve the starting aminonaphthalene sulfonic acid derivative (e.g., sodium 5-(4-aminobenzamido)naphthalene-2-sulfonate) in water.
-
pH Adjustment: Adjust the pH of the solution to approximately 4 using a 2 M sodium carbonate solution.
-
Urea Bond Formation: Slowly add a solution of triphosgene in toluene to the stirred aqueous solution of the amine. The triphosgene acts as a phosgene (B1210022) equivalent to form the central urea linkage.
-
Phase Separation and Neutralization: After the reaction is complete, remove the toluene layer. Neutralize the aqueous phase with a 2 M sodium carbonate solution.
-
Purification: The crude suramin analog product is purified by washing with methanol to remove unreacted starting materials and byproducts.
Visualizations
Signaling Pathway Inhibition by Suramin Analogs
Suramin and its analogs are known to inhibit the interaction between various growth factors and their receptors. The diagram below illustrates the inhibition of the Fibroblast Growth Factor 1 (FGF1) signaling pathway by a suramin analog.
Caption: Inhibition of FGF1 signaling by a suramin analog.
Experimental Workflow: Synthesis of a Suramin Analog
The following diagram outlines the key steps in the synthesis of a symmetrical suramin analog from an aminonaphthalene sulfonic acid precursor.
Caption: Workflow for the synthesis of a symmetrical suramin analog.
References
- 1. US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid - Google Patents [patents.google.com]
- 2. EP0002691B1 - Process for the preparation of 1-amino-naphthaline-3,6,8-trisulfonic acid - Google Patents [patents.google.com]
- 3. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
Application Note: Determination of G Acid by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of G acid (7-hydroxynaphthalene-1,3-disulfonic acid). The method utilizes reversed-phase chromatography with an ion-pairing agent to achieve excellent separation and quantification. This protocol is intended for researchers, scientists, and professionals in the drug development and chemical industries for quality control and research purposes.
Introduction
G acid, also known as 7-hydroxynaphthalene-1,3-disulfonic acid, is a key intermediate in the synthesis of various dyes and pigments.[1] Accurate determination of its purity and concentration is crucial for ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such non-volatile and polar compounds.[2][3] Due to the ionic nature of the sulfonic acid groups, standard reversed-phase HPLC can result in poor retention and peak shape. To overcome this, an ion-pairing agent is incorporated into the mobile phase to form a neutral complex with the analyte, enhancing its retention on a non-polar stationary phase.[4][5][6] This application note provides a comprehensive protocol for the analysis of G acid using ion-pair reversed-phase HPLC with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase preparation.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm pore size, compatible with aqueous and organic solvents.
Reagents and Standards
-
G Acid Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Tetrabutylammonium Bromide (TBAB): Ion-pairing reagent, >99%.
-
Phosphoric Acid (H₃PO₄): ACS grade.
-
Sodium Hydroxide (NaOH): ACS grade.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Tetrabutylammonium Bromide in Water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Wavelength | 260 nm |
Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous):
-
Dissolve the appropriate amount of Tetrabutylammonium Bromide in HPLC grade water to make a 10 mM solution.
-
Adjust the pH of the solution to 3.0 using dilute phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of G acid reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock standard solution with the diluent to cover the desired concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of Sample Solutions
-
Accurately weigh an appropriate amount of the G acid sample.
-
Dissolve the sample in a known volume of the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections of a standard solution |
Data Analysis
The concentration of G acid in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of G acid.
Logical Relationship of the Analytical Method
Caption: Principle of the ion-pair HPLC method for G acid analysis.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantitative determination of G acid. The use of an ion-pairing agent allows for excellent chromatographic performance on a standard C18 column. This method is suitable for routine quality control and research applications in various industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. diva-portal.org [diva-portal.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. itwreagents.com [itwreagents.com]
Application Notes: Quantitative Analysis of Proteins Using the Bicinchoninic Acid (BCA) Assay
Introduction
Accurate determination of protein concentration is a fundamental requirement for a wide range of biochemical and analytical studies. The Bicinchoninic Acid (BCA) Protein Assay is a highly sensitive, colorimetric method used for the quantitative analysis of total protein in a solution.[1][2] This application note provides a detailed overview of the principles, applications, and protocols for using the BCA assay for protein quantification, catering to researchers, scientists, and professionals in drug development.
Principle of the Assay
The BCA Protein Assay is based on two key chemical reactions.[1][3] First, under alkaline conditions, the peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). The amount of Cu²⁺ reduced is directly proportional to the amount of protein present in the sample. In the second reaction, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion (Cu⁺). This chelation reaction results in the formation of a purple-colored complex that exhibits strong absorbance at a wavelength of 562 nm.[1][3] The intensity of the color produced is proportional to the protein concentration and can be measured using a spectrophotometer.
Experimental Protocols
This section provides detailed protocols for performing the BCA Protein Assay in both standard test tube and micro-well plate formats.
I. Standard Test Tube Protocol
This protocol is suitable for sample volumes of 50 µL and a protein concentration range of 20-2,000 µg/mL.
Materials:
-
BCA Assay Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M NaOH)
-
BCA Assay Reagent B (4% copper (II) sulfate (B86663) pentahydrate)
-
Protein Standard (e.g., Bovine Serum Albumin, BSA at 2 mg/mL)
-
Dilution Buffer (the same buffer as the protein samples)
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Protein Standards: Prepare a series of protein standards by diluting the stock BSA solution with the dilution buffer. A typical dilution series is provided in the table below.
-
Preparation of Working Reagent: Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1, Reagent A:B). For example, to prepare 10.2 mL of Working Reagent, mix 10 mL of Reagent A with 0.2 mL of Reagent B. The resulting solution should be a clear, green color.[1]
-
Assay Procedure:
-
Pipette 50 µL of each standard and unknown protein sample into appropriately labeled test tubes.
-
Add 1 mL of the BCA Working Reagent to each tube and mix thoroughly by vortexing.
-
Incubate the tubes at 37°C for 30 minutes, or at room temperature for 2 hours. For an enhanced protocol, incubate at 60°C for 30 minutes.[1] A water bath is recommended for even heat transfer.[3]
-
Cool the tubes to room temperature.
-
Transfer the samples to cuvettes and measure the absorbance at 562 nm with a spectrophotometer. Blank the spectrophotometer with a water sample.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank standard from the absorbance of all other standards and unknown samples.
-
Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the protein concentration of the unknown samples by interpolating their net absorbance values on the standard curve.
-
II. Micro-Well Plate Protocol
This protocol is adapted for smaller sample volumes and is suitable for a 96-well microplate format. The protein concentration range for this format is also 20-2,000 µg/mL.
Materials:
-
Same reagents as the Standard Test Tube Protocol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Protein Standards: Prepare protein standards as described in the standard protocol.
-
Preparation of Working Reagent: Prepare the BCA Working Reagent as described in the standard protocol.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown protein sample into the microplate wells.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.[1]
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Perform data analysis as described in the standard protocol.
-
Data Presentation
The following tables summarize the preparation of protein standards and provide an example of typical data obtained from a BCA assay.
Table 1: Preparation of Protein Standards (BSA)
| Tube | Volume of Stock BSA (2 mg/mL) | Volume of Diluent | Final Concentration (µg/mL) |
| A | 0 µL | 400 µL | 0 (Blank) |
| B | 5 µL | 395 µL | 25 |
| C | 10 µL | 390 µL | 50 |
| D | 20 µL | 380 µL | 100 |
| E | 40 µL | 360 µL | 200 |
| F | 80 µL | 320 µL | 400 |
| G | 120 µL | 280 µL | 600 |
| H | 160 µL | 240 µL | 800 |
| I | 200 µL | 200 µL | 1000 |
| J | 300 µL | 100 µL | 1500 |
| K | 400 µL | 0 µL | 2000 |
Table 2: Example BCA Assay Data and Standard Curve
| BSA Concentration (µg/mL) | Absorbance at 562 nm (Average) | Net Absorbance |
| 0 (Blank) | 0.050 | 0.000 |
| 25 | 0.075 | 0.025 |
| 50 | 0.100 | 0.050 |
| 100 | 0.150 | 0.100 |
| 200 | 0.250 | 0.200 |
| 400 | 0.450 | 0.400 |
| 600 | 0.650 | 0.600 |
| 800 | 0.850 | 0.800 |
| 1000 | 1.050 | 1.000 |
| 1500 | 1.450 | 1.400 |
| 2000 | 1.750 | 1.700 |
Visualizations
BCA Protein Assay Workflow
Caption: Workflow for the BCA Protein Assay.
Principle of the BCA Assay
Caption: Chemical principle of the BCA Assay.
References
Application Notes and Protocols for Fluorescence Microscopy with Amino G Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino G acid, also known as 7-amino-1,3-naphthalenedisulfonic acid, is a fluorescent tracer utilized in various biological and environmental studies. Its intrinsic fluorescence makes it a valuable tool for visualization in fluorescence microscopy. This document provides detailed application notes and protocols for the experimental setup and use of Amino G acid in fluorescence microscopy for cellular imaging.
Spectral Properties and Photostability
Table 1: Spectral and Physical Properties of Amino G Acid
| Property | Value | Reference |
| Common Name | Amino G acid | [1] |
| Chemical Name | 7-amino-1,3-naphthalenedisulfonic acid | [1] |
| Molecular Formula | C₁₀H₉NO₆S₂ | N/A |
| Molar Mass | 319.31 g/mol | N/A |
| Excitation Wavelength | ~365 nm | N/A |
| Emission Wavelength | Information not readily available | N/A |
| Quantum Yield | Information not readily available | N/A |
| Photostability | 12% degradation over 10 days (indirect sun/artificial light) | [1] |
Experimental Setup for Fluorescence Microscopy
A standard fluorescence microscope equipped with a suitable filter set is required for imaging Amino G acid.
Microscope Configuration:
-
Microscope: An inverted or upright fluorescence microscope.
-
Objective Lens: A high numerical aperture (NA) objective is recommended for optimal light collection and resolution (e.g., 20x, 40x, or 60x oil immersion).
-
Light Source: A mercury arc lamp, metal halide lamp, or a solid-state light source (LED) capable of excitation in the near-UV range.
-
Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, for capturing the fluorescence signal.
Filter Set:
A standard DAPI or UV filter set is generally suitable for Amino G acid, with an excitation filter centered around 365 nm. The specific dichroic mirror and emission filter should be chosen to optimally separate the excitation and emission signals and reduce background noise.
Table 2: Recommended Filter Set for Amino G Acid
| Component | Wavelength Range |
| Excitation Filter | ~350-380 nm |
| Dichroic Mirror | ~400 nm |
| Emission Filter | >420 nm (Long Pass) |
Experimental Protocols
The following protocols provide a general guideline for staining and imaging cells with Amino G acid. Optimization of concentrations and incubation times may be necessary depending on the cell type and experimental conditions.
Protocol 1: Live Cell Staining and Imaging
This protocol is for the visualization of Amino G acid uptake and localization in living cells.
Materials:
-
Amino G acid stock solution (e.g., 10 mM in sterile water or PBS)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter set
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Staining Solution Preparation: Dilute the Amino G acid stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration in the range of 10-100 µM is recommended.
-
Cell Staining:
-
Remove the existing cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the Amino G acid staining solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess unbound dye.
-
-
Imaging:
-
Add fresh pre-warmed cell culture medium or imaging solution to the cells.
-
Immediately proceed to image the cells using the fluorescence microscope with the appropriate filter set.
-
Protocol 2: Fixed Cell Staining
This protocol is for staining cells that have been previously fixed.
Materials:
-
Amino G acid stock solution (e.g., 10 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Cells cultured on coverslips
Procedure:
-
Cell Fixation:
-
Remove the cell culture medium.
-
Wash the cells once with PBS.
-
Add the fixative solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, add the permeabilization solution and incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the Amino G acid stock solution in PBS to the desired final concentration (e.g., 10-100 µM).
-
Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using the fluorescence microscope.
-
Experimental Workflow and Data Analysis
The following diagrams illustrate the general workflow for a fluorescence microscopy experiment using Amino G acid and a basic data analysis pipeline.
Caption: General experimental workflow for fluorescence microscopy with Amino G acid.
Caption: Basic data analysis pipeline for quantifying fluorescence intensity.
Cellular Uptake and Localization
The specific mechanisms of Amino G acid uptake and its subcellular localization are likely cell-type dependent and may involve various amino acid transporters. Further investigation is required to elucidate the precise pathways involved in its cellular transport and accumulation.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect filter set- Low staining concentration- Insufficient incubation time- Photobleaching | - Verify filter set compatibility- Increase Amino G acid concentration- Increase incubation time- Minimize light exposure during imaging |
| High background fluorescence | - Incomplete washing- Autofluorescence of cells or medium | - Increase the number and duration of wash steps- Image unstained control cells to assess autofluorescence- Use a background subtraction algorithm during image processing |
| Phototoxicity to live cells | - High excitation light intensity- Prolonged exposure to excitation light | - Reduce the intensity and duration of the excitation light- Use a more sensitive camera to allow for shorter exposure times |
Conclusion
Amino G acid is a useful fluorescent tracer for cellular imaging applications. Its moderate photostability and straightforward staining protocols make it an accessible tool for researchers. The provided protocols and guidelines offer a starting point for utilizing Amino G acid in fluorescence microscopy. Experimental parameters should be optimized for each specific cell type and application to achieve the best results. Further research is warranted to fully characterize its photophysical properties, such as quantum yield, and to elucidate its cellular uptake and trafficking mechanisms.
References
Application Notes: 2-Naphthol-6,8-disulfonic acid in the Preparation of Food Colorants
Introduction
2-Naphthol-6,8-disulfonic acid, commonly known as G-acid, is a vital chemical intermediate in the synthesis of various organic dyes.[1][2] Its chemical structure, featuring a naphthol ring with two sulfonic acid groups, makes it an excellent coupling component for the production of water-soluble azo dyes.[3][4] Azo dyes are a class of synthetic organic compounds characterized by the presence of an azo group (-N=N-) that connects aromatic rings. These dyes are valued for their intense colors, stability, and cost-effectiveness, leading to their widespread use in the food, pharmaceutical, and cosmetic industries.[5]
One of the most prominent food colorants synthesized using this compound is Ponceau 4R (also known as Cochineal Red A or C.I. Food Red 7).[3][6][7] This application note provides detailed protocols for the laboratory-scale synthesis of Ponceau 4R, methods for its quality analysis, and an overview of the metabolic fate of such dyes.
Data Presentation
Quantitative data for the key chemical entities involved in the synthesis of Ponceau 4R are summarized below.
Table 1: Physicochemical Properties of Key Compounds
| Property | This compound (G-acid) | Naphthionic acid | Ponceau 4R (Cochineal Red A) |
| Synonyms | G-acid, 2-Hydroxynaphthalene-6,8-disulfonic acid | 4-Aminonaphthalene-1-sulfonic acid | C.I. Food Red 7, New Coccine, E124[6][7] |
| CAS Number | 118-32-1[2] | 84-86-6 | 2611-82-7[6][8] |
| Molecular Formula | C₁₀H₈O₇S₂ | C₁₀H₉NO₃S | C₂₀H₁₁N₂Na₃O₁₀S₃[6] |
| Formula Weight | 304.3 g/mol | 223.25 g/mol | 604.48 g/mol [6] |
| Appearance | White to light yellow powder[2] | White crystalline solid | Reddish powder or granules[6] |
| Solubility | Soluble in water[2] | Slightly soluble in water | Soluble in water; sparingly in ethanol[6] |
| λmax | Not applicable | Not applicable | 505-510 nm (in 0.02 M ammonium (B1175870) acetate)[6] |
Table 2: Regulatory Information for Ponceau 4R
| Parameter | Value / Status |
| E-Number | E124[6][9] |
| INS Number | 124[6][7] |
| Regulatory Status | Approved for restricted use in the EU.[9][10] Not a permitted colorant in the USA for food use.[11][12] |
| Acceptable Daily Intake (ADI) | 0-4 mg/kg of body weight (JECFA, 2011)[6] |
Experimental Protocols
Protocol 1: Synthesis of Ponceau 4R via Azo Coupling
This protocol describes the synthesis of Ponceau 4R by the diazotization of naphthionic acid and its subsequent coupling with this compound (G-acid).[7]
Principle: The synthesis is a classic two-step process. First, the primary aromatic amine of naphthionic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5 °C). Second, the highly reactive diazonium salt is added to an alkaline solution of the coupling component, G-acid. The electrophilic diazonium ion attacks the electron-rich naphthol ring of G-acid to form the stable azo linkage, resulting in the formation of the Ponceau 4R dye.
Materials and Reagents:
-
Naphthionic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
This compound (G-acid)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
-
Magnetic stirrer and stir bars
-
Beakers (assorted sizes)
-
Buchner funnel and vacuum flask
-
pH indicator paper
Workflow Diagram:
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 250 mL beaker, dissolve 2.3 g of naphthionic acid and 0.6 g of anhydrous sodium carbonate in 50 mL of water, heating gently if necessary to achieve dissolution.
-
Cool the solution to room temperature and then place it in an ice bath.
-
In a separate small beaker, dissolve 0.75 g of sodium nitrite in 10 mL of water.
-
Once the naphthionic acid solution is cooled to below 5 °C, slowly add the sodium nitrite solution with continuous stirring.
-
In a 400 mL beaker, place 5 mL of concentrated HCl and 25 g of crushed ice.
-
Pour the cold naphthionate/nitrite mixture into the beaker containing the acid and ice with vigorous stirring. A fine slurry of the diazonium salt should form. Keep this slurry in the ice bath.
-
-
Preparation of the Coupling Component Solution:
-
In a 600 mL beaker, dissolve 3.1 g of this compound (G-acid) in 50 mL of water containing 1.5 g of sodium hydroxide.
-
Cool this solution in an ice bath to below 5 °C.
-
-
Azo Coupling Reaction:
-
While maintaining vigorous stirring and low temperature (<10 °C), slowly add the diazonium salt slurry from step 1 to the cold G-acid solution from step 2.
-
Monitor the pH of the reaction mixture. It should remain alkaline (pH 8-9) to facilitate the coupling reaction. Add small amounts of 10% NaOH solution if necessary.
-
Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete. The formation of the deep red color indicates the product.
-
-
Isolation and Purification:
-
Add approximately 20 g of sodium chloride (NaCl) to the reaction mixture in portions with stirring. This "salting out" process decreases the solubility of the dye, causing it to precipitate.
-
After adding the salt, stir for another 15 minutes in the ice bath.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
-
Allow the product to air dry or dry it in a desiccator.
-
Protocol 2: Spectrophotometric Quality Control of Ponceau 4R
This protocol outlines a method for verifying the identity and purity of the synthesized Ponceau 4R.
Principle: The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength (Beer-Lambert Law). By measuring the absorbance of a solution of the synthesized dye at its maximum wavelength (λmax) and comparing it to a standard, its purity can be assessed.[6][13]
Materials and Reagents:
-
Synthesized Ponceau 4R
-
Ponceau 4R reference standard (purity >80%)[8]
-
Ammonium acetate (B1210297) (0.02 M solution, pH 7)
-
Volumetric flasks (100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the Ponceau 4R reference standard into a 100 mL volumetric flask.[6]
-
Dissolve and make up to the mark with 0.02 M ammonium acetate solution. This is the stock solution.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the synthesized Ponceau 4R using the same procedure and concentration as the standard solution.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan the wavelength range from 400 nm to 700 nm.
-
Use the 0.02 M ammonium acetate solution as the blank.
-
Measure the absorption spectrum of the standard solution to confirm the λmax is between 505-510 nm.[6]
-
Measure the absorbance of both the standard solution (A_std) and the sample solution (A_smp) at the determined λmax.
-
-
Calculation of Purity:
-
The purity of the synthesized sample can be calculated using the following formula, assuming the same concentration was prepared for both standard and sample:
-
Purity (%) = (A_smp / A_std) × Purity_std (%)
-
-
Where Purity_std is the stated purity of the reference standard.
-
Metabolism and Biological Fate
Azo food dyes are designed to be water-soluble, which generally limits their absorption through the gastrointestinal tract.[14] Their primary metabolic transformation occurs in the gut, where the intestinal microbiota play a crucial role.[15]
Metabolic Pathway: The characteristic azo bond (-N=N-) is susceptible to reductive cleavage by bacterial azoreductase enzymes under the anaerobic conditions of the large intestine.[16][17] This process breaks the dye molecule into its constituent aromatic amines.[14] For Ponceau 4R, this cleavage would yield naphthionic acid and 1-amino-2-naphthol-6,8-disulfonic acid. These smaller amine compounds may then be absorbed into the bloodstream and subsequently excreted, primarily in the urine.[18] The potential toxicity of azo dyes is therefore related not only to the parent compound but also to these metabolic breakdown products.
References
- 1. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 118-32-1 | Benchchem [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Ponceau 4R - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. E number - Wikipedia [en.wikipedia.org]
- 10. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 11. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 12. Allura Red AC - Wikipedia [en.wikipedia.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Azo food dyes - a global and NZ perspective [cinz.nz]
- 15. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. stud.epsilon.slu.se [stud.epsilon.slu.se]
Application Notes and Protocols for G Acid Analytical Standards
Introduction
G acid, chemically known as 2-naphthol-6,8-disulfonic acid, is a crucial intermediate in the synthesis of various azo dyes.[1][2][3] Its purity is paramount to ensure the quality, consistency, and safety of the final products. These application notes provide detailed protocols for the analysis of G acid using high-performance liquid chromatography (HPLC), outline the characteristics of G acid analytical standards, and describe potential impurities that may be encountered. This document is intended for researchers, scientists, and professionals involved in drug development, quality control, and chemical synthesis.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid | [4][5] |
| Synonyms | G Acid, 2-Hydroxynaphthalene-6,8-disulfonic acid | [4] |
| CAS Number | 118-32-1 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₈O₇S₂ | [2][4][6] |
| Molecular Weight | 304.3 g/mol | [4][6] |
| Appearance | White to light yellow powder | [2] |
| Solubility | Soluble in water | [2][3] |
G Acid Analytical Standard: Certificate of Analysis (Representative)
The following table represents typical data found on a certificate of analysis for a G acid analytical standard.
| Parameter | Specification | Result | Method |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC-UV |
| Identity (IR) | Conforms to reference spectrum | Conforms | FT-IR |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.5% | Karl Fischer Titration |
| R Acid Impurity (HPLC) | ≤ 1.0% | 0.3% | HPLC-UV |
| Other Impurities (HPLC) | ≤ 1.0% | 0.5% | HPLC-UV |
| UV-Vis (λmax in water) | 220-240 nm | 235 nm | UV-Vis Spectroscopy |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
**Potential Impurities
The primary impurity in the synthesis of G acid is its isomer, 2-naphthol-3,6-disulfonic acid, commonly known as R acid.[1][3] The formation of R acid as a byproduct is a known challenge in the sulfonation of 2-naphthol.[1] Therefore, the separation and quantification of G acid from R acid are critical for quality control. Other potential impurities may include residual starting materials, other isomeric disulfonic acids, and byproducts from side reactions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method provides a means to separate and quantify G acid and its primary impurity, R acid.
a. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
G acid reference standard (≥ 98% purity)
-
R acid reference standard (for peak identification)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
b. Chromatographic Conditions
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 5% B
-
10-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30-35 min: 40% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm[6]
-
Injection Volume: 10 µL
c. Standard and Sample Preparation
-
Standard Stock Solution (G Acid): Accurately weigh approximately 10 mg of G acid reference standard and dissolve in 100 mL of deionized water to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (R Acid): Accurately weigh approximately 10 mg of R acid reference standard and dissolve in 100 mL of deionized water to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with deionized water to a final concentration of 10 µg/mL for G acid and 1 µg/mL for R acid.
-
Sample Solution: Accurately weigh approximately 10 mg of the G acid sample, dissolve in 100 mL of deionized water, and dilute to a final concentration of approximately 10 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d. Data Analysis
-
Inject the working standard solution to determine the retention times of G acid and R acid.
-
Inject the sample solution.
-
Calculate the purity of G acid and the percentage of impurities using the area normalization method.
-
% Purity = (Area of G acid peak / Total area of all peaks) x 100
-
% Impurity = (Area of impurity peak / Total area of all peaks) x 100
-
Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
a. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Potassium bromide (KBr, IR grade)
-
G acid sample
-
Mortar and pestle
-
Hydraulic press
b. Protocol
-
Thoroughly mix approximately 1-2 mg of the G acid sample with 100-200 mg of KBr in a mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the IR spectrum of the pellet from 4000 to 400 cm⁻¹.
-
Compare the obtained spectrum with the reference spectrum of a known G acid standard. The positions and relative intensities of the absorption bands should be comparable.
Diagrams
Caption: Workflow for the HPLC analysis of G acid.
References
- 1. This compound | 118-32-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 118-32-1 [chemicalbook.com]
- 4. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 118-32-1 [sigmaaldrich.com]
- 6. This compound | 118-32-1 | FN37557 [biosynth.com]
Application Notes and Protocols for Coupling Reactions of 2-Naphthol-6,8-disulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling reactions of 2-Naphthol-6,8-disulfonic acid, a key intermediate in the synthesis of various azo dyes and other functionalized organic molecules. The protocols and data presented are intended to serve as a comprehensive guide for laboratory synthesis and process development.
Introduction
This compound, commonly known as G acid, is a vital aromatic sulfonic acid derivative widely utilized as a coupling component in the synthesis of azo dyes.[1] Its two sulfonic acid groups enhance the water solubility of the resulting dyes, a crucial property for their application in various industries, including textiles and food coloring. The electron-rich naphthalene (B1677914) ring system, activated by the hydroxyl group, readily undergoes electrophilic aromatic substitution, primarily in the form of azo coupling reactions. This document focuses on the most prevalent and well-documented coupling reaction for G acid: Azo Coupling .
Azo Coupling Reactions of this compound
Azo coupling is a diazotization-coupling reaction where a primary aromatic amine is first converted into a diazonium salt, which then acts as an electrophile and couples with an electron-rich nucleophile, such as this compound. The resulting azo compounds are characterized by the presence of one or more azo groups (-N=N-).
Featured Application: Synthesis of Acid Orange 10
A prominent example of an azo dye synthesized from this compound is C.I. Acid Orange 10. This dye is prepared by the coupling of diazotized sulfanilic acid with G acid.
Reaction Scheme:
Step 1: Diazotization of Sulfanilic Acid Sulfanilic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 2: Azo Coupling with this compound (G acid) The freshly prepared diazonium salt is then reacted with an alkaline solution of G acid to yield the disodium (B8443419) salt of 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonic acid, also known as Acid Orange 10.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Acid Orange 10.
| Parameter | Value | Reference |
| Molecular Formula (Acid Orange 10) | C16H10N2Na2O7S2 | |
| Molecular Weight (Acid Orange 10) | 452.37 g/mol | [2] |
| Maximum Absorbance (λmax) | 480 nm (in water) | [3][4] |
| Molar Absorptivity (ε) | >440 L mol⁻¹ cm⁻¹ | [4] |
| Typical Dye Content | >90% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Acid Orange 10
This protocol details the laboratory-scale synthesis of Acid Orange 10 via the azo coupling of diazotized sulfanilic acid with this compound.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
This compound (G acid)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL, 500 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Hot water bath
-
Buchner funnel and filter flask
-
Filter paper
-
pH indicator paper
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 250 mL beaker, dissolve 4.9 g (0.028 mol) of sulfanilic acid and 1.3 g of sodium carbonate in 50 mL of water, warming in a hot water bath if necessary to obtain a clear solution.
-
Cool the solution to room temperature and then place it in an ice bath to cool to 0-5 °C.
-
In a separate 100 mL beaker, dissolve 2.0 g of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with continuous stirring, ensuring the temperature remains between 0-5 °C.
-
In another beaker, place approximately 5 mL of concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly and with vigorous stirring, add the solution from step 4 to the cold hydrochloric acid. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath for immediate use.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 9.2 g (0.03 mol) of this compound in 50 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution in an ice bath to 0-5 °C with stirring.
-
Slowly add the cold diazonium salt suspension from Part A to the cold G acid solution with vigorous stirring. An orange-red precipitate of Acid Orange 10 will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Check the pH of the solution; it should be alkaline to ensure efficient coupling.
Part C: Isolation and Purification
-
To aid in the precipitation of the dye, add approximately 10 g of sodium chloride ("salting out") to the reaction mixture and stir until it dissolves.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold, saturated sodium chloride solution to remove unreacted salts.
-
Dry the purified Acid Orange 10 in a desiccator or a low-temperature oven.
Expected Yield: The theoretical yield can be calculated based on the limiting reagent. A typical experimental yield would be in the range of 80-90%.
Visualizations
Experimental Workflow for Acid Orange 10 Synthesis
Caption: Workflow for the synthesis of Acid Orange 10.
Signaling Pathway of Azo Coupling
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid) and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound (G Acid)
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | The formation of the desired G acid is thermodynamically controlled and favored at higher temperatures, typically between 40-80°C. Lower temperatures (20-30°C) favor the formation of the isomeric 2-naphthol-3,6-disulfonic acid (R acid).[1] Ensure precise temperature control throughout the reaction. |
| Sub-optimal Sulfonating Agent Concentration | The sulfonation of 2-naphthol (B1666908) is typically carried out using concentrated sulfuric acid (98%) followed by the addition of oleum (B3057394) (fuming sulfuric acid).[1] The concentration of sulfur trioxide (SO₃) in the oleum is a critical factor. |
| Incomplete Reaction | The sulfonation reaction, particularly the second sulfonation to form the disulfonic acid, can be slow. A typical industrial process involves extended reaction times, for instance, heating for 16 hours at 60°C followed by 15 hours at 80°C.[2] |
| Inefficient Product Isolation | The separation of G acid from the main byproduct, R acid, is crucial for achieving a high yield of the pure product. This separation is often accomplished by exploiting the different solubilities of their salts. The potassium salt of G acid is notably less soluble than the potassium salt of R acid.[1][3] A patented method involving precipitation with potassium chloride and ammonia (B1221849) has been reported to achieve yields of 92-95%.[4] |
| Over-sulfonation | Prolonged reaction times or excessively high temperatures can lead to the formation of 2-naphthol-3,6,8-trisulfonic acid, thereby reducing the yield of the desired disulfonic acid.[4] |
Issue 2: High Contamination with 2-Naphthol-3,6-disulfonic acid (R Acid)
| Potential Cause | Suggested Solution |
| Reaction Temperature Too Low | As mentioned, lower reaction temperatures (20-30°C) favor the formation of R acid.[1] To minimize the formation of this isomer, maintain the reaction temperature in the optimal range for G acid synthesis (40-80°C). |
| Ineffective Separation of Isomers | If the product is contaminated with R acid, the separation protocol needs to be optimized. The addition of potassium chloride to the hot reaction mixture, followed by slow cooling, selectively precipitates the less soluble potassium salt of G acid, leaving the more soluble R salt in the filtrate.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for maximizing the yield of G acid is in the range of 40-80°C.[1] A common industrial process involves a staged temperature profile, for example, an initial monosulfonation at around 40°C, followed by the addition of oleum and a gradual increase in temperature to 60°C and then 80°C to promote the formation of the disulfonic acid.[1]
Q2: How can I effectively separate this compound (G Acid) from the R acid isomer?
A2: The most common method for separating G acid from R acid is based on the difference in solubility of their respective salts. The potassium salt of G acid is significantly less soluble in water compared to the potassium salt of R acid.[3] By adding a potassium salt, such as potassium chloride, to the reaction mixture, the dipotassium (B57713) salt of G acid can be selectively precipitated.[1]
Q3: What is the role of oleum in the synthesis?
A3: Oleum (fuming sulfuric acid) is a solution of sulfur trioxide (SO₃) in sulfuric acid. It is a stronger sulfonating agent than concentrated sulfuric acid and is typically used to introduce the second sulfonic acid group to form the disulfonic acid.[1]
Q4: Can the yield be improved by using alternative methods?
A4: Microwave-assisted sulfonation has been explored as a method to reduce reaction times and the amount of sulfuric acid required.[5] Additionally, a patented method for product isolation using a combination of potassium chloride and ammonia to precipitate the ammonium-potassium salt of G acid has been shown to achieve yields as high as 92-95%.[4]
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Method | Key Reaction Conditions | Reported Yield | Reference |
| Two-Stage Sulfonation and Potassium Salt Precipitation | 2-Naphthol treated with 98% H₂SO₄ at 40°C, followed by addition of 20% oleum and heating at 60°C for 16h and 80°C for 15h. Product precipitated as the dipotassium salt. | 60% (with 12% recovery of R salt from filtrate) | [2] |
| Sulfonation with Oleum and Ammonium-Potassium Salt Precipitation | Sulfonation of 2-naphthol with oleum, followed by precipitation of the product as an ammonium-potassium salt by adding the sulfomass to an aqueous solution of potassium chloride and ammonia. | 92-95% | [4] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis and a half of this compound via Potassium Salt Precipitation (Based on an industrial method[1][2])
-
Monosulfonation: In a suitable reaction vessel equipped with a stirrer and temperature control, add 98% sulfuric acid. While stirring, slowly add 2-naphthol, maintaining the temperature at approximately 40°C.
-
Disulfonation: Once the 2-naphthol is fully dissolved and the initial monosulfonation is complete, begin the gradual addition of 20% oleum. The addition should be controlled to allow the temperature to rise to 60°C over a period of 6 hours.
-
Heating: Maintain the reaction mixture at 60°C for 16 hours. Following this, increase the temperature to 80°C and hold for an additional 15 hours to complete the reaction.
-
Precipitation: After cooling, carefully pour the reaction mixture into water. To the hot solution, add potassium chloride.
-
Crystallization and Filtration: Cool the solution slowly to 35°C to allow for the crystallization of the dipotassium salt of G acid. Filter the crystalline product.
-
Washing: Carefully wash the filtered crystals to remove any residual R salt.
Protocol 2: High-Yield Synthesis via Ammonium-Potassium Salt Precipitation (Based on a patented method[4])
-
Sulfonation: Perform the sulfonation of 2-naphthol with oleum in a sulfuric acid medium according to standard procedures.
-
Precipitation Solution Preparation: Prepare an aqueous solution containing potassium chloride (250-270 g per 1000 g of undiluted sulfomass) and ammonia (110-130 g per 1000 g of undiluted sulfomass).
-
Precipitation: Gradually pour the sulfonation reaction mixture (sulfomass) into the prepared aqueous solution with stirring.
-
Isolation: The ammonium-potassium salt of this compound will precipitate. Isolate the precipitate by filtration or centrifugation.
-
Washing: Wash the isolated paste with water or a potassium chloride solution to remove impurities.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield of G Acid.
References
- 1. This compound | 118-32-1 | Benchchem [benchchem.com]
- 2. This compound | 118-32-1 [chemicalbook.com]
- 3. US1494096A - Process of separating naphthol-sulphonic acids - Google Patents [patents.google.com]
- 4. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting fluorescence quenching in G acid experiments
Technical Support Center: G Acid Fluorescence Experiments
Welcome to the technical support center for troubleshooting fluorescence quenching in experiments involving G acid (2-Naphthol-6,8-disulfonic acid).[1] This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals identify and resolve common issues related to fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[2] It occurs when a molecule, known as a quencher, de-excites a fluorophore (like G acid) through non-radiative pathways, such as energy transfer, complex formation, or collisions, thereby reducing the emission of light.[2][3][4]
Q2: My G acid solution is not fluorescing as expected. What are the most common initial checks?
A2: Start by verifying the following:
-
pH of the Solution: The fluorescence of many compounds, including those with hydroxyl groups like G acid, can be highly pH-dependent.[5][6][7][8][9] Ensure your buffer pH is optimal for G acid fluorescence.
-
Concentration: Very high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[7][10] Conversely, a concentration that is too low may result in a signal that is difficult to detect.
-
Instrument Settings: Confirm that the excitation and emission wavelengths on the spectrofluorometer are correctly set for G acid and that the detector gain is appropriate.
-
Solvent Purity: Impurities in the solvent can act as quenchers. Use high-purity, spectroscopic-grade solvents.
Q3: How does pH specifically affect G acid fluorescence?
A3: The fluorescence of molecules with phenolic hydroxyl groups, like G acid, is often sensitive to pH.[5][7] Changes in pH can alter the protonation state of these groups. For many fluorophores, deprotonated (phenolate) forms are more fluorescent than their protonated counterparts.[7] A suboptimal pH can therefore lead to significant quenching. It is crucial to determine the optimal pH range for your specific experimental conditions.[7][8]
Q4: Could my sample's high absorbance be causing the problem?
A4: Yes, this is a phenomenon known as the inner filter effect (IFE) and is not a true form of quenching.[4][11] It occurs when the sample absorbs too much of the excitation light (primary IFE) or re-absorbs the emitted fluorescence (secondary IFE).[11][12][13] This leads to a non-linear relationship between concentration and fluorescence intensity.[14] To avoid this, it is recommended to keep the sample's absorbance at the excitation wavelength below 0.1.[15][16]
Q5: What is the difference between static and dynamic quenching?
A5: Dynamic (or collisional) quenching occurs when the quencher collides with the fluorophore in its excited state.[4][17] This process is diffusion-dependent and reduces the fluorescence lifetime.[3][4] Static quenching happens when the quencher and fluorophore form a non-fluorescent complex on the ground state, before excitation occurs.[2][15] In this case, the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.[3][4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving fluorescence quenching.
Problem: Low or No Fluorescence Signal
Use the following workflow to identify the potential cause of a weak or absent fluorescence signal.
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Understanding Quenching Mechanisms
Fluorescence quenching can be broadly classified into dynamic and static types, which arise from different molecular interactions.[3] Distinguishing between them is critical for accurate data interpretation.
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
Quantitative Data Summary
The following tables provide a summary of potential quenchers and optimal experimental parameters to consider.
Table 1: Common Quenchers and Their Mechanisms
| Quencher Class | Examples | Typical Mechanism | Key Characteristics |
| Halide Ions | I⁻, Br⁻, Cl⁻ | Collisional (Dynamic) | Heavy atoms promote intersystem crossing.[3][4] Quenching efficiency often follows I⁻ > Br⁻ > Cl⁻. |
| Molecular Oxygen | O₂ | Collisional (Dynamic) | Paramagnetic O₂ interacts with the excited state.[2][3] Can be removed by degassing the solution. |
| Heavy Metal Ions | Hg²⁺, Cu²⁺, Pb²⁺ | Static or Dynamic | Can form non-fluorescent complexes (static) or act collisionally (dynamic).[18][19][20] |
| Nitroaromatics | Nitromethane, Nitrobenzene | Dynamic (Electron Transfer) | Act as electron acceptors from the excited fluorophore.[4] |
| High Fluorophore Conc. | G Acid | Static (Aggregation) | Molecules stack and form non-fluorescent aggregates (ACQ).[7][10] |
Table 2: Recommended Experimental Parameters for G Acid
| Parameter | Recommended Range/Value | Rationale & Troubleshooting |
| pH | Dependent on specific assay; test empirically (e.g., 6.0-8.0) | G acid's hydroxyl groups' protonation state is pH-dependent, affecting fluorescence.[5] Test a pH gradient to find the maximum intensity.[7] |
| Concentration | Low micromolar (µM) range | Avoids inner filter effects (IFE) and aggregation-caused quenching (ACQ).[7][15] Keep absorbance < 0.1 at λ_ex.[16] |
| Excitation Wavelength (λ_ex) | ~330-350 nm (Solvent dependent) | Must match the absorbance maximum for efficient excitation. Confirm via an absorbance scan. |
| Emission Wavelength (λ_em) | ~400-450 nm (Solvent dependent) | Must match the emission maximum for maximum signal detection. |
| Solvent | Aqueous buffers (e.g., Phosphate, TRIS) | Use high-purity, spectroscopic grade solvents to avoid fluorescent or quenching contaminants. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for G Acid Fluorescence
Objective: To identify the pH at which G acid exhibits the maximum fluorescence intensity.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0 in 0.5 or 1.0 unit increments).
-
Prepare G Acid Stock: Create a concentrated stock solution of G acid in deionized water.
-
Sample Preparation: For each pH value, add a small, constant volume of the G acid stock solution to a fixed volume of the corresponding buffer in a cuvette or microplate well. The final G acid concentration should be in the low micromolar range.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the known excitation wavelength for G acid.
-
Record the emission spectrum for each sample.
-
Identify the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis: Plot the maximum fluorescence intensity against pH to determine the optimal pH range.
Protocol 2: Stern-Volmer Analysis to Characterize Quenching
Objective: To determine if quenching is static or dynamic and to calculate the Stern-Volmer quenching constant (Ksv).
Caption: Experimental workflow for a fluorescence quenching experiment.
Methodology:
-
Prepare Solutions: Prepare a series of samples, each containing a constant concentration of G acid and varying concentrations of the suspected quencher.[16] Include a control sample with zero quencher concentration.
-
Measure Fluorescence: Record the fluorescence intensity (I) at the emission maximum for each sample. The intensity of the control sample is I₀.[16]
-
Plot Data: Create a Stern-Volmer plot by graphing I₀/I on the y-axis versus the quencher concentration ([Q]) on the x-axis.[16]
-
Analyze Plot:
-
Distinguish Mechanisms: To differentiate between static and dynamic quenching, repeat the experiment at different temperatures. For dynamic quenching, Ksv will increase with temperature; for static quenching, Ksv will typically decrease.[13] Additionally, fluorescence lifetime measurements can be used: lifetime decreases in dynamic quenching but remains constant in static quenching.[3][4]
References
- 1. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. edinst.com [edinst.com]
- 5. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01702K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.horiba.com [static.horiba.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical assessment of the selective fluorescence quenching of 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid) complexes with Zn(2+), Cd(2+), and Hg(2+): A DFT and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of G Acid Derivatization
Welcome to the technical support center for the derivatization of G acid (2-naphthol-6,8-disulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and analysis of G acid derivatives, particularly in the context of azo dye formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the diazotization and azo coupling reactions involving G acid.
FAQs: Diazotization Step
Question 1: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes?
Answer: Failure or low yield in the diazotization of an aromatic amine (to be coupled with G acid) is often linked to several critical factors:
-
Improper Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The reaction should be strictly maintained between 0-5°C to prevent decomposition of the diazonium salt, which can lead to the formation of phenols and nitrogen gas.[1][2]
-
Incorrect Acid Concentration: A sufficient excess of mineral acid (typically hydrochloric acid) is crucial. The acid serves two primary purposes: to generate nitrous acid in situ from sodium nitrite (B80452) and to stabilize the resulting diazonium salt.[2]
-
Purity of the Aromatic Amine: The starting primary aromatic amine must be of high purity. Impurities can lead to undesirable side reactions and the formation of colored byproducts that complicate the purification of the final azo dye.[2]
-
Rate of Nitrite Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the aromatic amine with continuous, vigorous stirring. This prevents localized increases in temperature and ensures the nitrous acid is consumed as it is formed, minimizing its decomposition.
Question 2: I'm observing a brownish or tar-like substance in my diazotization reaction mixture. What is it and how can I avoid it?
Answer: The formation of brown, insoluble, tar-like materials is a common issue and usually indicates polymerization or decomposition products. The primary causes include:
-
High Reaction Temperature: Allowing the temperature to rise above the recommended 0-5°C range significantly accelerates the decomposition of the diazonium salt.
-
Localized "Hot Spots": Inefficient stirring during the addition of sodium nitrite can create localized areas of high temperature and reactant concentration, promoting side reactions.
-
Impure Starting Materials: As mentioned, impurities in the aromatic amine can contribute to the formation of polymeric byproducts.
To avoid this, ensure precise temperature control with an ice-salt bath, use a calibrated thermometer, and maintain efficient stirring throughout the reaction.
FAQs: Azo Coupling Step with G Acid
Question 3: The color of my final G acid-derived azo dye is weak, or the yield is low. What went wrong?
Answer: A weak color or low yield in the final product often points to issues in the coupling reaction:
-
Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols and naphthols like G acid, the reaction is typically carried out in a weakly alkaline medium (pH 9-10).[3] This is to ensure the formation of the more reactive phenoxide ion of G acid. If the pH is too low (acidic), the coupling will be very slow or may not occur at all. Conversely, a very high pH can lead to the decomposition of the diazonium salt.[3]
-
Decomposition of the Diazonium Salt: As diazonium salts are unstable, they should be used immediately after preparation. Any delay can significantly reduce the concentration of the active electrophile.
-
Poor Solubility of G Acid: G acid, with its two sulfonic acid groups, is highly soluble in aqueous solutions. However, ensuring it is fully dissolved in the alkaline coupling medium before the addition of the diazonium salt is essential for a homogeneous reaction.
-
Rate of Addition: The cold diazonium salt solution should be added slowly to the cold, alkaline G acid solution with vigorous stirring to ensure uniform mixing and prevent localized pH and temperature changes.
Question 4: I am seeing unexpected peaks in the HPLC analysis of my purified G acid azo dye. What could be the source of these impurities?
Answer: Unexpected peaks in your chromatogram can arise from several sources:
-
Side Reactions:
-
Formation of Triazenes: If the coupling medium is not sufficiently alkaline, the diazonium salt can react with any unreacted primary or secondary amine to form diazoamino compounds (triazenes).
-
Phenol (B47542) Formation: Decomposition of the diazonium salt before it can couple with G acid will result in the formation of the corresponding phenol of the starting aromatic amine.
-
Self-Coupling: In some cases, the diazonium salt can couple with unreacted aromatic amine.
-
-
Isomers: Azo coupling with naphthols can sometimes lead to the formation of positional isomers, although coupling to G acid is generally directed.
-
Impurities in Starting Materials: Impurities present in the initial aromatic amine or G acid can carry through the synthesis and appear in the final product.
To mitigate these issues, optimize the pH, temperature, and stoichiometry of your reaction. Purification methods like recrystallization are often necessary to remove these byproducts.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the synthesis of G acid-derived azo dyes is highly dependent on key reaction parameters. The following tables summarize the typical optimal conditions based on established principles of diazotization and azo coupling reactions.
Table 1: Optimization of Diazotization Reaction Parameters
| Parameter | Optimal Range/Condition | Rationale & Key Considerations |
| Temperature | 0 - 5 °C | Essential to prevent the decomposition of the unstable diazonium salt.[1][2] |
| pH | Strongly Acidic (pH < 2) | Ensures the formation of nitrous acid and stabilizes the diazonium salt.[2] |
| **Molar Ratio (Amine:NaNO₂) ** | ~ 1 : 1.0 to 1 : 1.1 | A slight excess of sodium nitrite ensures complete diazotization of the primary aromatic amine.[2] |
| Reaction Time | 5 - 30 minutes | The reaction is typically rapid. Completion can be checked with starch-iodide paper to test for the presence of excess nitrous acid. |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Controls the reaction rate and temperature, preventing localized overheating and side reactions.[2] |
Table 2: Optimization of Azo Coupling Reaction Parameters with G Acid
| Parameter | Optimal Range/Condition | Rationale & Key Considerations |
| Temperature | 0 - 5 °C | Maintains the stability of the diazonium salt during the coupling reaction. |
| pH | Weakly Alkaline (pH 9 - 10) | Promotes the formation of the highly reactive phenoxide ion of G acid, which is necessary for efficient electrophilic substitution.[3] |
| Molar Ratio (Diazo:G Acid) | ~ 1 : 1 | A slight excess of the coupling component (G acid) can sometimes be used to ensure complete consumption of the diazonium salt. |
| Reaction Time | 10 - 60 minutes | The coupling reaction time can vary depending on the specific reactants. Reaction progress can be monitored by techniques like TLC. |
| Stirring | Vigorous and continuous | Ensures homogeneous mixing of the reactants and uniform pH throughout the reaction mixture. |
Experimental Protocols
This section provides a generalized, detailed methodology for the synthesis of an azo dye using the diazotization of aniline (B41778) and its subsequent coupling with G acid as an example.
Protocol 1: Diazotization of Aniline
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, add a specific molar amount of aniline.
-
Add a 2.5 to 3 molar excess of concentrated hydrochloric acid and a sufficient amount of water to dissolve the aniline hydrochloride salt that forms.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring. Some of the aniline hydrochloride may precipitate, which is acceptable.
-
In a separate beaker, prepare a solution of a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes with continuous and efficient stirring. Ensure the temperature is maintained below 5°C.
-
After the addition is complete, continue to stir the mixture for an additional 10 minutes in the ice bath to ensure the reaction goes to completion.
-
The resulting solution contains the benzenediazonium (B1195382) chloride and should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling with G Acid
Materials:
-
G acid (this compound)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Freshly prepared benzenediazonium chloride solution
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of G acid in a sufficient amount of water.
-
Adjust the pH of the G acid solution to 9-10 by the slow addition of a sodium hydroxide or sodium carbonate solution.
-
Cool this solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution to the cold, alkaline G acid solution with vigorous stirring.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture for 30-60 minutes in the ice bath to ensure the completion of the coupling reaction.
-
The product can then be isolated by filtration, washed with a cold brine solution to remove inorganic salts, and then purified, typically by recrystallization.
Mandatory Visualizations
Diagram 1: Diazotization and Azo Coupling Workflow
Caption: Workflow for G acid azo dye synthesis.
Diagram 2: Troubleshooting Logic for Low Azo Dye Yield
Caption: Troubleshooting low yield in G acid azo coupling.
Diagram 3: Signaling Pathway of Azo Coupling Reaction
Caption: Mechanism of electrophilic aromatic substitution.
References
Preventing degradation of 2-Naphthol-6,8-disulfonic acid in solution
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Naphthol-6,8-disulfonic acid (also known as G acid) in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What could be the cause?
A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This can be caused by several factors, including exposure to light (photodegradation), elevated temperatures, the presence of oxidizing contaminants, or pH instability.
Q2: What are the ideal storage conditions for a stock solution of this compound?
To ensure the stability of your solution, it is recommended to:
-
Store in the dark: Use amber vials or wrap the container in aluminum foil to protect it from light.
-
Refrigerate: Store the solution at low temperatures (e.g., 2-8 °C).
-
Use a tightly sealed container: This prevents evaporation and contamination.[1][2]
-
Consider inert gas: For long-term storage, purging the headspace of the container with an inert gas like argon or nitrogen can help prevent oxidation.
Q3: How does pH affect the stability of this compound in solution?
Q4: Can I heat my solution to aid in dissolution?
While naphthalene (B1677914) sulfonates are generally thermally stable, prolonged exposure to high temperatures is not recommended.[4] Studies on related compounds have shown that thermal degradation can occur at elevated temperatures (above 100°C), leading to the formation of byproducts like naphthols and naphthalene.[5] If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration.
Q5: What are the likely degradation products of this compound?
Direct degradation pathways for this specific compound under typical lab conditions are not well-documented. However, based on studies of similar naphthalene disulfonates under forced degradation conditions (e.g., high heat), potential degradation could involve desulfonation to form 2-naphthol (B1666908), followed by further breakdown. The degradation of 2-naphthol itself can yield products such as naphthalene, benzoic acid, and phenol.[6]
Troubleshooting Guide
If you suspect your this compound solution has degraded, the following steps can help you identify and address the issue.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting suspected degradation of this compound solutions.
Potential Degradation Pathways
While the precise mechanisms at room temperature are not fully elucidated, potential degradation pathways can be inferred from the behavior of related compounds under stress conditions.
Caption: Potential degradation pathways for this compound under various stress conditions.
Data on Potential Degradation Factors
While quantitative degradation rates for this compound are not available in the literature, the following table summarizes qualitative and semi-quantitative information on factors known to affect the stability of this and related compounds.
| Factor | Observation / Recommendation | Potential Impact on Stability | Source |
| Temperature | Store solutions in a cool place (refrigerated). Naphthalene disulfonates can degrade at temperatures ≥ 300°C. | High temperatures can accelerate degradation, likely through desulfonation. | [5] |
| Light | Store in amber vials or protect from light. Azo dyes with sulfonic groups are susceptible to photocatalytic degradation. | UV/Visible light can provide the energy to initiate degradation reactions. | [7] |
| Oxidizing Agents | Avoid contact with strong oxidizers. | Can lead to oxidative degradation of the naphthalene ring system. | [8] |
| pH | Stability of related compounds is pH-dependent under thermal stress. | Extreme pH values may catalyze hydrolysis or other degradation reactions. | [5] |
| Microbial | Bacterial strains have been shown to degrade naphthalene disulfonic acids. | Non-sterile solutions may be susceptible to biodegradation over time. | [9][10] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution using HPLC
This protocol outlines a general method to assess the stability of a this compound solution under specific conditions (e.g., temperature, light exposure).
1. Objective: To quantify the concentration of this compound over time and detect the appearance of potential degradation products.
2. Materials:
-
This compound (high purity)
-
HPLC-grade solvent (e.g., water, acetonitrile, methanol)
-
Appropriate buffer salts (if investigating pH effects)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
3. Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject this sample to obtain the initial concentration and peak purity.
-
Sample Storage: Aliquot the stock solution into several amber vials, corresponding to the different time points of the study. Store these vials under the desired experimental conditions (e.g., refrigerated and dark, room temperature with light exposure, etc.).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
HPLC Analysis:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent like tetrabutylammonium) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often effective.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, for example, 280 nm.[11]
-
Analysis: Run the sample and record the chromatogram.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing its peak area to the T=0 sample or a calibration curve.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
References
- 1. This compound dipotassium salt(842-18-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. This compound | 118-32-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. CAS 118-32-1: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 118-32-1 [chemicalbook.com]
- 5. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 6. Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Naphthol-6,8-disulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial 2-Naphthol-6,8-disulfonic acid (G acid).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized by the sulfonation of 2-naphthol (B1666908). This process can lead to the formation of several isomeric impurities. The most common impurities include:
The relative amounts of these impurities depend on the specific reaction conditions during sulfonation, such as temperature and the strength of the sulfuric acid used.[1]
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective method for purifying this compound is through selective precipitation by forming its salts. The potassium salt or a mixed ammonium-potassium salt of this compound has significantly lower solubility in water compared to the salts of the isomeric impurities.[3][4][5] This difference in solubility allows for the selective precipitation and isolation of the desired product. Other potential purification methods for sulfonic acids, in general, include recrystallization and chromatography, though salt precipitation is the most cited for this specific compound.[6]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of this compound and quantifying the levels of isomeric impurities.[1][7] Specific HPLC methods have been developed for the separation and analysis of naphthalenesulfonic acid isomers.[7][8]
Troubleshooting Guides
Purification by Salt Precipitation
Problem: Low yield of precipitated this compound salt.
| Possible Cause | Troubleshooting Steps |
| Incomplete Precipitation | - Ensure the optimal amount of potassium chloride or a combination of potassium chloride and ammonia (B1221849) has been added to the solution.[4] - Stir the solution for a sufficient amount of time after adding the precipitating agents to allow for complete salt formation and crystallization.[4] - Control the cooling rate of the solution. Slow cooling generally promotes the formation of larger, purer crystals.[5] |
| Precipitate redissolving | - Ensure the final temperature of the solution is low enough to minimize the solubility of the desired salt.[4] - Use a wash solution that is saturated with the precipitating agent (e.g., a potassium chloride solution) to prevent the product from dissolving during the washing step.[4] |
Problem: The purified product is still contaminated with significant levels of isomeric impurities.
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Impurities | - Optimize the precipitation conditions. Adjusting the pH, temperature, and concentration of the precipitating agents can influence the selective precipitation. - Consider a multi-step precipitation process. For example, a preliminary precipitation might remove some impurities, followed by a more controlled precipitation of the target compound. |
| Inefficient Washing | - Ensure the filter cake is washed thoroughly with the appropriate wash solution (e.g., a potassium chloride solution) to remove the more soluble impurity salts.[4] - Avoid using pure water for washing, as it can redissolve the desired product. |
General Recrystallization Issues (Applicable if attempting recrystallization)
Problem: Oiling out instead of crystallization.
| Possible Cause | Troubleshooting Steps |
| Compound has a low melting point or is highly impure | - Add a small amount of additional solvent to the hot solution and allow it to cool more slowly.[9] - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9][10] |
| Inappropriate solvent | - Experiment with different solvent systems. A mixture of solvents can sometimes be more effective than a single solvent. |
Problem: No crystal formation upon cooling.
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated | - The solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent and then allow it to cool again.[9][10] |
| Lack of nucleation sites | - Scratch the inner surface of the flask with a glass rod to create nucleation sites.[9][10] - Add a seed crystal of the pure compound to induce crystallization.[10] |
Experimental Protocols
Protocol 1: Purification by Precipitation as the Ammonium-Potassium Salt
This protocol is adapted from a patented method for the preparation of this compound as its ammonium-potassium salt.[4]
Materials:
-
Crude sulfonation mixture of 2-naphthol ("sulfomass")
-
Potassium chloride (KCl)
-
Ammonia water (ammonium hydroxide, NH₄OH)
-
Water
Procedure:
-
Prepare an aqueous solution of potassium chloride and ammonia water. The patent suggests amounts of 250-270 g of KCl and 110-130 g of ammonia per 1000 g of the crude sulfomass.[4]
-
Gradually add the crude sulfomass to the prepared aqueous solution with constant stirring. The temperature of the reaction mixture will likely rise.
-
After the addition is complete, continue stirring for a defined period (e.g., 30 minutes) to ensure complete precipitation.
-
Slowly cool the suspension to approximately 35°C.
-
Filter the resulting suspension to collect the precipitated ammonium-potassium salt of this compound.
-
Wash the filter cake with a solution of potassium chloride in water to remove residual soluble impurities.[4]
-
Dry the purified product.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific validated method for this exact compound and its impurities is not detailed in the search results, a general approach for the analysis of naphthalenesulfonic acids can be outlined.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column or a specialized column for aromatic acids
Mobile Phase (example):
-
A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol.[11]
Procedure:
-
Standard Preparation: Prepare standard solutions of purified this compound and, if available, its common impurities (e.g., R acid) at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve a sample of the commercial or purified this compound in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Set the column temperature.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run a gradient elution program to separate the components.
-
Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 255 nm).[11]
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities by comparing their retention times with those of the standards.
-
Calculate the purity of the sample by determining the relative peak areas.
-
Data Presentation
Table 1: Impurity Profile of this compound Before and After Purification by Salt Precipitation
| Compound | Concentration in Crude Sulfomass (%) | Concentration in Purified Paste (%) |
| This compound | 42.8 | 68.0 |
| 2-Naphthol-3,6-disulfonic acid (R acid) | 11.0 | 0.33 |
| 2-Naphthol-3,6,8-trisulfonic acid | 2.0 | 0.06 |
| 2-Naphthol-6-sulfonic acid | 1.0 | 0.04 |
Data adapted from a specific example in patent RU2212401C1.[4] The percentages in the purified paste are for the active acid components within the wet paste.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in salt precipitation.
References
- 1. This compound | 118-32-1 | Benchchem [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound | 118-32-1 [chemicalbook.com]
- 4. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]
- 5. US1494096A - Process of separating naphthol-sulphonic acids - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: 2-Naphthol-6,8-disulfonic acid Solutions
Welcome to the technical support center for 2-Naphthol-6,8-disulfonic acid (also known as G acid). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing pH stability and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound (CAS: 118-32-1) is a white to off-white solid organic compound.[1][2] It is characterized by a naphthalene (B1677914) core with a hydroxyl (-OH) group at position 2 and two sulfonic acid (-SO₃H) groups at positions 6 and 8.[1][3] Its sulfonic acid groups make it highly water-soluble.[1][4] It is primarily used as a vital intermediate in the synthesis of azo dyes.[1][4]
Q2: What is the pKa of this compound?
The sulfonic acid groups are strongly acidic. The predicted pKa for the sulfonic acid protons is approximately -0.33, which means they are fully deprotonated (exist as sulfonate ions, -SO₃⁻) in any aqueous solution.[5] The hydroxyl group is phenolic and will deprotonate under alkaline conditions, forming a naphtholate ion.
Q3: How should I prepare and store solutions of this compound?
-
Preparation : To prepare a solution, dissolve the solid compound (often available as a dipotassium (B57713) or disodium (B8443419) salt) in high-purity water (e.g., Milli-Q or deionized). Gentle heating can aid dissolution. For applications like azo coupling, the compound is often dissolved in a dilute alkaline solution (e.g., NaOH) to form the more reactive sodium naphtholate.[6][7]
-
Storage of Solid : The solid form should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2][8]
-
Storage of Solutions : Aqueous solutions should be stored in a cool, dark place (e.g., at 2-8°C).[3] Due to the potential for the naphthol moiety to degrade under alkaline conditions, especially when exposed to air and light, it is advisable to prepare fresh alkaline solutions for sensitive experiments.[9][10] For long-term storage, neutral or slightly acidic (pH 4-6) conditions are preferable.
Q4: Is this compound involved in any biological signaling pathways?
No, based on available literature, this compound is a synthetic dye intermediate and is not known to be involved in biological signaling pathways.[1][4] Its primary application is in industrial chemistry, particularly for the synthesis of azo dyes and pigments.[11]
Troubleshooting Guides
Issue 1: Unexpected Color Change in Solution
Problem: My solution of this compound has developed a yellow, orange, or reddish tint.
Possible Causes & Solutions:
-
Alkaline Conditions (pH > 8): The phenolic hydroxyl group is susceptible to oxidation, especially under alkaline conditions when it exists as the naphtholate ion. This oxidation can be accelerated by exposure to atmospheric oxygen and light, leading to colored degradation products.[9]
-
Solution: If your experiment allows, maintain the solution at a neutral or slightly acidic pH. If an alkaline pH is required, prepare the solution fresh and use it promptly. Protect the solution from light by using an amber bottle or wrapping the container in foil.[10] Purging the solution with an inert gas like nitrogen or argon can also minimize oxidation.
-
-
Contamination: Trace metal ion impurities can sometimes catalyze degradation or form colored complexes.
-
Solution: Ensure you are using high-purity water and reagents. If contamination is suspected, use a chelating agent like EDTA at a low concentration, if compatible with your experimental system.
-
Below is a logic diagram for troubleshooting color changes.
Caption: Troubleshooting logic for color changes in solutions.
Issue 2: Precipitation or Cloudiness in Solution
Problem: My this compound solution has become cloudy or a precipitate has formed.
Possible Causes & Solutions:
-
Use of Potassium Salt: The dipotassium salt of this compound is known to be less soluble in water than the disodium salt or the free acid.[9] If you are working with concentrated solutions, the potassium salt may precipitate.
-
Solution: If possible, use the sodium salt for preparing highly concentrated solutions. Alternatively, gently warm the solution to redissolve the precipitate, but be mindful of potential degradation if the solution is alkaline.
-
-
Low pH (Highly Acidic): While the sulfonic acid groups are strong, in extremely concentrated solutions under very strong acidic conditions, the free acid form might be less soluble than its salts, potentially leading to precipitation.
-
Solution: Ensure the pH of your stock solution is not excessively low unless required by the experimental protocol. Adjusting the pH to be slightly higher (e.g., pH 3-5) can improve the solubility of the free acid form.
-
-
Salting Out: Addition of high concentrations of other salts to the solution can decrease the solubility of the compound, causing it to "salt out".
-
Solution: Avoid adding high concentrations of salts unless necessary. If required, prepare a more dilute solution of the naphthol disulfonic acid.
-
Quantitative Data on pH Stability
The following table provides an illustrative example of how pH stability data would be presented. This data is hypothetical and intended as a template. For precise data, it is crucial to perform the experiment outlined in the protocol below.
Table 1: Example pH Stability of this compound (100 µM) at 37°C
| pH Buffer | Time (hours) | % Remaining (Hypothetical) | Visual Appearance (Hypothetical) |
| pH 4.0 (Acetate) | 0 | 100% | Colorless |
| 24 | 99.8% | Colorless | |
| 48 | 99.5% | Colorless | |
| pH 7.4 (Phosphate) | 0 | 100% | Colorless |
| 24 | 99.6% | Colorless | |
| 48 | 99.1% | Colorless | |
| pH 9.0 (Borate) | 0 | 100% | Colorless |
| 24 | 97.2% | Faint Yellow | |
| 48 | 94.5% | Pale Yellow |
Experimental Protocols
Protocol: Determining pH Stability by HPLC-UV
This protocol describes a method to quantify the stability of this compound in aqueous solutions at different pH values over time.
1. Materials and Reagents:
-
This compound (or its salt)
-
High-purity water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
Buffer reagents: Hydrochloric acid (for pH 2), Sodium Acetate (for pH 4), Potassium Phosphate (for pH 7.4), Sodium Borate (for pH 10)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh and dissolve this compound in HPLC-grade water to make a 10 mM stock solution. Store this at 2-8°C.
-
Buffer Solutions (pH 2, 4, 7.4, 10): Prepare 100 mM buffer solutions at the desired pH values.
-
Incubation Samples (100 µM): For each pH condition, dilute the 10 mM stock solution 1:100 into the respective buffer solution in a labeled, sealed container (e.g., amber glass vial) to a final concentration of 100 µM. Prepare enough volume for all time points.
3. Incubation:
-
Place the prepared incubation samples in a temperature-controlled environment (e.g., an incubator or water bath at 37°C).
-
Protect the samples from light throughout the incubation period.
4. Sampling and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample.
-
Immediately quench any potential reaction by diluting the aliquot 1:10 in the HPLC mobile phase and transfer to an HPLC vial. If necessary, store quenched samples at -20°C until analysis.
-
Analyze the samples by HPLC-UV. A typical detection wavelength for this compound is around 230-240 nm.[3]
-
Quantify the peak area corresponding to this compound.
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the amount at time zero (% Remaining = [Peak Area at time T / Peak Area at time 0] * 100).
-
Plot the % Remaining versus time for each pH condition to determine the degradation kinetics.
The workflow for this protocol is visualized below.
Caption: Workflow for determining the pH stability of a compound.
References
- 1. Universal indicator - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | 118-32-1 | FN37557 [biosynth.com]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 7. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acids, Bases and Salts - GeeksforGeeks [geeksforgeeks.org]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
Optimizing excitation and emission wavelengths for G acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G acid (2-Naphthol-6,8-disulfonic acid) fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for G acid?
Q2: What is the expected quantum yield and fluorescence lifetime of G acid?
A2: Quantitative data for the quantum yield and fluorescence lifetime of G acid are not specified in the reviewed literature. For the parent compound, 2-naphthol (B1666908), a quantum yield of 0.18 has been reported in a 0.02 M H₂SO₄ solution.[3] The fluorescence lifetime of 2-naphthol is in the nanosecond range.[4][5] These values should be considered as estimates, and experimental determination for G acid under your specific conditions is recommended.
Q3: How does pH affect G acid fluorescence?
A3: The fluorescence of naphthol derivatives is known to be pH-sensitive.[1] In its protonated form, typically in acidic to neutral solutions, 2-naphthol fluoresces. As the pH increases, it deprotonates to the naphtholate anion, which has a different, red-shifted emission spectrum.[1] Therefore, maintaining a stable and appropriate pH is critical for reproducible fluorescence measurements with G acid.
Q4: What are common interfering substances in G acid fluorescence measurements?
A4: Heavy metal ions can quench the fluorescence of related naphthalenesulfonic acid compounds.[6][7] It is advisable to use high-purity water and reagents to avoid metal ion contamination. Other fluorescent molecules in your sample with overlapping excitation or emission spectra can also interfere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect excitation/emission wavelengths. | Perform an excitation and emission scan to determine the optimal wavelengths for G acid in your specific buffer. Start with the wavelengths known for 2-naphthol (λex ~330 nm, λem ~355 nm) and optimize from there.[1][2] |
| pH of the solution is not optimal. | Check and adjust the pH of your sample solution. The fluorescence of G acid is expected to be pH-dependent.[1] | |
| G acid concentration is too low. | Prepare a fresh, more concentrated solution of G acid. | |
| Photobleaching (fading of fluorescence). | Minimize exposure of the sample to the excitation light. Use fresh samples for each measurement if possible. | |
| High Background Fluorescence | Contaminated reagents or cuvettes. | Use high-purity solvents and thoroughly clean all glassware and cuvettes. Run a blank sample (buffer only) to assess background levels. |
| Autofluorescence from sample matrix. | If possible, prepare a sample blank that contains all components except G acid to measure and subtract the background. | |
| Inconsistent or Drifting Signal | Temperature fluctuations. | Ensure your sample and instrument are at a stable temperature. |
| pH instability. | Use a buffer system that is effective at your working pH to maintain a stable environment. | |
| Presence of quenching agents. | Use high-purity water and reagents to avoid contamination with quenching species like heavy metal ions.[6][7] |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a G acid solution: Dissolve G acid in your desired experimental buffer (e.g., PBS, pH 7.4) to a concentration of approximately 1-10 µM.
-
Excitation Scan:
-
Set the emission wavelength of the spectrofluorometer to an estimated value (e.g., 360 nm).
-
Scan a range of excitation wavelengths (e.g., 280-350 nm).
-
The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λex).
-
-
Emission Scan:
-
Set the excitation wavelength to the determined optimal value (λex).
-
Scan a range of emission wavelengths (e.g., 340-500 nm).
-
The wavelength at the peak of the emission spectrum is the optimal emission wavelength (λem).
-
Protocol 2: Preparation of a Standard Curve for G Acid Quantification
-
Prepare a stock solution: Accurately weigh a known amount of G acid and dissolve it in your experimental buffer to create a concentrated stock solution (e.g., 1 mM).
-
Prepare working standards: Perform serial dilutions of the stock solution in the same buffer to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Measure fluorescence:
-
Transfer the standard solutions to a suitable container (e.g., 96-well black microplate or cuvette).
-
Measure the fluorescence intensity of each standard using the predetermined optimal excitation and emission wavelengths.
-
-
Plot the standard curve: Plot the fluorescence intensity (y-axis) against the corresponding G acid concentration (x-axis). Perform a linear regression to obtain the equation of the line, which can be used to determine the concentration of unknown samples.
Visualizations
Caption: Workflow for optimizing and quantifying G acid fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theoretical assessment of the selective fluorescence quenching of 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid) complexes with Zn(2+), Cd(2+), and Hg(2+): A DFT and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the sulfonation of 2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the sulfonation of 2-naphthol (B1666908). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the sulfonation of 2-naphthol, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction is producing a mixture of isomers. How can I control the formation of the desired 2-naphtholsulfonic acid isomer?
A1: The isomeric distribution of 2-naphtholsulfonic acids is primarily governed by the reaction temperature, a principle known as kinetic versus thermodynamic control.
-
For the kinetically controlled product (2-naphthol-1-sulfonic acid, Oxy-Tobias Acid): This isomer is formed faster at lower temperatures. To favor its formation, the reaction should be carried out at temperatures around 0-25°C. The hydroxyl group at C-2 directs the incoming sulfo group to the adjacent C-1 position.
-
For the thermodynamically controlled products (e.g., 2-naphthol-6-sulfonic acid, Schaeffer's Acid): These isomers are more stable and are favored at higher temperatures, typically between 100-160°C. At elevated temperatures, the initially formed 1-sulfonic acid can revert to 2-naphthol and then reform as the more stable 6-sulfonic acid isomer.
Q2: I am observing significant amounts of polysulfonated byproducts in my product mixture. What is causing this and how can I minimize it?
A2: The formation of di- and tri-sulfonated 2-naphthol derivatives is a common side reaction, particularly under harsh reaction conditions.
-
Cause: The primary cause of polysulfonation is the use of an excessive amount of the sulfonating agent (e.g., sulfuric acid, oleum (B3057394), or sulfur trioxide) or prolonged reaction times at high temperatures. The presence of the first sulfonic acid group deactivates the ring, but forcing conditions can still lead to further sulfonation.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the molar ratio of 2-naphthol to the sulfonating agent. A molar ratio closer to 1:1 will favor monosulfonation.
-
Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long reaction times, especially at elevated temperatures. For monosulfonation, use the minimum time required for the conversion of the starting material.
-
Sulfonating Agent: The choice of sulfonating agent can also influence the outcome. Milder sulfonating agents or the use of a solvent can sometimes provide better selectivity.
-
Q3: My final product is contaminated with unreacted 2-naphthol. How can I improve the conversion or remove the remaining starting material?
A3: Incomplete conversion is a common issue, leading to contamination of the product with unreacted 2-naphthol.
-
Cause: Insufficient reaction time, inadequate temperature, or a non-homogenous reaction mixture can lead to incomplete conversion. 2-Naphthol has limited solubility in concentrated sulfuric acid, which can result in a heterogeneous reaction mixture initially.
-
Troubleshooting:
-
Improve Homogeneity: Ensure efficient stirring to promote the dissolution of 2-naphthol in the reaction medium.
-
Optimize Reaction Conditions: Gradually increase the reaction time or temperature, while monitoring for the formation of undesired byproducts.
-
Purification: Unreacted 2-naphthol can be removed during the work-up procedure. For example, after sulfonation, the reaction mixture is typically quenched in water. The highly water-soluble sulfonic acids will dissolve, while the less soluble unreacted 2-naphthol may be partially removed by filtration. Further purification can be achieved by salting out the desired sulfonic acid salt.
-
Q4: I have identified an unexpected byproduct, 6,6'-oxybis(2-naphthalene sulfonic acid). What is the origin of this impurity and how can I avoid its formation?
A4: The formation of 6,6'-oxybis(2-naphthalene sulfonic acid) is a known side reaction in the sulfonation of 2-naphthol, especially in the synthesis of Schaeffer's acid.
-
Cause: This byproduct is a type of ether formed through the condensation of two molecules of 2-naphthol under the acidic and dehydrating conditions of the sulfonation reaction.
-
Troubleshooting:
-
Temperature Control: Avoid excessively high temperatures, as this can promote the dehydration reaction leading to ether formation.
-
Acid Concentration: Using a very high concentration of sulfuric acid or oleum can increase the likelihood of this side reaction. Optimizing the acid concentration is key.
-
Reaction Time: Minimizing the reaction time once the desired conversion is achieved can help reduce the formation of this and other byproducts.
-
Q5: Are sulfones a potential side product in this reaction? How can I detect and prevent their formation?
A5: Yes, the formation of sulfones is a potential side reaction in sulfonation reactions, particularly at very high temperatures. A sulfone is formed when a sulfonyl group (-SO₂-) links two aromatic rings.
-
Cause: Sulfone formation is generally favored by high temperatures and the presence of a strong sulfonating agent.
-
Detection: Sulfones can be detected by chromatographic techniques such as HPLC, as their retention times will differ from the desired sulfonic acids.
-
Prevention:
-
Temperature Control: The most effective way to prevent sulfone formation is to maintain the reaction temperature within the optimal range for the desired sulfonation.
-
Stoichiometry: Using a minimal excess of the sulfonating agent can also help to reduce the likelihood of sulfone formation.
-
Quantitative Data on Product Distribution
The following table summarizes the approximate distribution of products under different reaction conditions. Please note that these values can vary depending on the specific experimental setup.
| Reaction Condition | 2-Naphthol-1-sulfonic acid (Kinetic Product) | 2-Naphthol-6-sulfonic acid (Thermodynamic Product) | 2-Naphthol-8-sulfonic acid | Polysulfonated Products (e.g., 2-naphthol-3,6-disulfonic acid) | 6,6'-oxybis(2-naphthalene sulfonic acid) | Unreacted 2-Naphthol |
| Low Temperature (e.g., 20°C, 1 eq. SO₃ in C₂H₅NO₂) | ~85% | Minor | ~15% | Minor | Not typically reported | Variable |
| High Temperature (e.g., 100-110°C, conc. H₂SO₄) | Minor | Major Product | Minor | Present | Present | Variable |
| Forcing Conditions (e.g., >160°C or excess oleum) | Minor | Decreasing Yield | Minor | Significant | Significant | Low |
Experimental Protocols
1. Synthesis of 2-Naphthol-1-sulfonic acid (Kinetic Control)
-
Materials: 2-Naphthol, Tetrachloroethane (or another suitable inert solvent), Sulfur trioxide (SO₃).
-
Procedure:
-
Dissolve 2-naphthol in tetrachloroethane in a reaction vessel equipped with a stirrer and a cooling bath.
-
Maintain the temperature of the solution between 20-25°C.
-
Slowly bubble a stoichiometric amount of sulfur trioxide gas through the solution with vigorous stirring.
-
After the addition is complete, continue stirring at the same temperature for 12-16 hours.
-
Quench the reaction by carefully adding the mixture to ice-water.
-
The aqueous layer containing the 2-naphthol-1-sulfonic acid can be separated and used for subsequent steps or the product can be isolated by salting out with a suitable salt (e.g., sodium chloride).
-
2. Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's Acid - Thermodynamic Control)
-
Materials: 2-Naphthol, Concentrated sulfuric acid (98%).
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a heating mantle, carefully add 2-naphthol to concentrated sulfuric acid.
-
Heat the mixture to approximately 100-105°C with constant stirring.
-
Maintain this temperature for a sufficient time (e.g., 2-4 hours) to allow for the conversion to the thermodynamically stable isomer.
-
After the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice-water.
-
The product, Schaeffer's acid, can be isolated from the aqueous solution by neutralization with a base (e.g., sodium hydroxide) to form the corresponding salt, which will precipitate out and can be collected by filtration.
-
Visualizations
Caption: Reaction pathways in the sulfonation of 2-naphthol.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Enhancing Water Solubility of G Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of G acid derivatives. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are G acid and its derivatives, and why might they exhibit poor water solubility?
A1: "G acid" typically refers to sulfonic acid derivatives of aminonaphthols, such as Gamma acid (7-amino-1-hydroxy-3-naphthalenesulfonic acid) or Amido G acid (2-naphthylamine-6,8-disulfonic acid). While G acid itself is water-soluble, derivatives where the polar amino or sulfonic acid groups are modified (e.g., through acylation or esterification) can exhibit significantly lower aqueous solubility due to a decrease in overall polarity.
Q2: My G acid derivative is not dissolving in water or aqueous buffers. What are the initial troubleshooting steps?
A2: Start by verifying the purity of your compound. Impurities can significantly impact solubility. Subsequently, gentle heating and agitation (e.g., vortexing or sonication) can help overcome kinetic solubility barriers. If the compound remains insoluble, it is likely that its intrinsic solubility is low, and more advanced enhancement techniques will be necessary.
Q3: How does pH influence the solubility of G acid derivatives?
A3: The solubility of G acid derivatives is often highly pH-dependent. The sulfonic acid groups are strongly acidic (low pKa), while the amino group is weakly basic. For derivatives with a free amino group, increasing the acidity of the solution (lowering the pH) will protonate the amine, forming a more soluble cationic salt. Conversely, for derivatives with acidic protons, increasing the pH will form a more soluble anionic salt.
Q4: What is co-solvency, and when is it an appropriate strategy?
A4: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of a non-polar compound.[1] This is a suitable technique when dealing with hydrophobic G acid derivatives. The co-solvent reduces the polarity of the solvent system, making it more favorable for the solute.
Q5: Can surfactants be used to improve the solubility of G acid derivatives?
A5: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate non-polar G acid derivatives, thereby increasing their apparent solubility.[1]
Q6: What is cyclodextrin (B1172386) complexation and how does it work?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, including hydrophobic G acid derivatives, by encapsulating the non-polar part of the guest molecule within their cavity. This complex is more water-soluble than the guest molecule alone.[2]
Troubleshooting Guides
Issue 1: Compound Precipitates Out of Solution
-
Possible Cause: Supersaturation or a change in temperature or pH.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the solution is stable and appropriate for your derivative.
-
Control Temperature: Maintain a constant temperature, as solubility is often temperature-dependent.
-
Reduce Concentration: Your working concentration may be above the equilibrium solubility. Try working with a more dilute solution.
-
Fresh Preparations: Prepare solutions fresh before each experiment to minimize precipitation over time.
-
Issue 2: Inconsistent Solubility Results
-
Possible Cause: Variations in experimental conditions or compound purity.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure all experimental parameters (pH, temperature, solvent ratios, mixing time) are consistent.
-
Purity Analysis: Re-evaluate the purity of your G acid derivative.
-
Equilibration Time: Ensure sufficient time is allowed for the solution to reach equilibrium solubility. This can take 24-48 hours with constant agitation.
-
Data Presentation
Table 1: Solubility of a Hypothetical G Acid Derivative in Different Solvent Systems
| Solvent System (v/v) | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 0.05 |
| Water | 37 | 0.12 |
| 10% Ethanol in Water | 25 | 0.50 |
| 20% Ethanol in Water | 25 | 1.20 |
| 1% Tween 80 in Water | 25 | 2.50 |
| 5% HP-β-Cyclodextrin in Water | 25 | 4.80 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a Slurry: Add an excess amount of your G acid derivative to a known volume of purified water in a sealed vial.
-
pH Titration: While stirring, gradually add small increments of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) to the slurry.
-
Equilibration: After each addition, allow the solution to equilibrate for at least 30 minutes.
-
Observation: Visually inspect for the dissolution of the solid material.
-
Concentration Analysis: Once the solid is fully dissolved, or at various pH points, filter the solution through a 0.22 µm filter and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot Data: Plot solubility as a function of pH to determine the optimal pH range for dissolution.
Protocol 2: Solubility Enhancement by Co-solvency
-
Solvent Selection: Choose a water-miscible organic co-solvent in which your G acid derivative is highly soluble (e.g., ethanol, DMSO, PEG 400).
-
Prepare Solvent Mixtures: Create a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70).
-
Equilibrium Solubility Determination:
-
Add an excess amount of the G acid derivative to each solvent mixture in sealed vials.
-
Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Filter the saturated solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate via an appropriate analytical technique.
-
-
Analysis: Plot the solubility against the percentage of the co-solvent to find the optimal composition.
Visualizations
Caption: Experimental workflow for enhancing the water solubility of G acid derivatives.
Caption: Logical relationship between solubility issues and enhancement strategies.
References
Technical Support Center: Purification of Crude 2-Naphthol-6,8-disulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Naphthol-6,8-disulfonic acid (G acid).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Purified Product | - Incomplete precipitation of the potassium salt.- Loss of product during washing. | - Ensure an adequate amount of potassium chloride is used to salt out the dipotassium (B57713) salt of G acid.- Slowly cool the solution to promote maximum crystallization.- Wash the filtered crystals with a minimal amount of a cold, saturated potassium chloride solution to avoid redissolving the product. |
| Contamination with 2-naphthol-3,6-disulfonic acid (R acid) | - The primary byproduct of the sulfonation reaction is the isomeric R acid, whose potassium salt is more soluble than the G acid salt but can co-precipitate if conditions are not optimal.[1] | - Carefully control the temperature during the sulfonation reaction; higher temperatures (40–60°C) favor the formation of G acid over R acid.[1]- During purification, ensure the solution is cooled slowly after the addition of potassium chloride. This allows for the selective precipitation of the less soluble dipotassium salt of G acid.[1]- Wash the precipitate thoroughly with a potassium chloride solution to remove any residual, more soluble R salt. |
| Product is Oily or Fails to Crystallize | - Presence of significant amounts of unreacted 2-naphthol (B1666908) or other organic impurities.- Incorrect solvent or concentration. | - Consider an initial purification step, such as an acid-base extraction, to remove non-acidic impurities like unreacted 2-naphthol.- Ensure the crude material is fully dissolved before initiating precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites for crystallization. |
| Inconsistent Purity Between Batches | - Variability in the initial sulfonation reaction conditions.- Inconsistent purification protocol. | - Standardize the sulfonation reaction parameters, including temperature, reaction time, and the ratio of sulfuric acid/oleum to 2-naphthol.[1]- Precisely follow a validated purification protocol, paying close attention to temperatures, volumes, and reagent concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is the isomeric 2-naphthol-3,6-disulfonic acid (R acid), which is a byproduct of the sulfonation of 2-naphthol.[1] Other potential impurities include unreacted 2-naphthol, and other isomers such as 2-naphthol-6-sulfonic acid and 2-naphthol-3,6,8-trisulfonic acid.
Q2: What is the most effective method for purifying crude this compound?
A2: The most widely used and effective method is the fractional crystallization of its salts. Specifically, the dipotassium salt of this compound (G acid) is significantly less soluble in water than the potassium salt of the isomeric R acid.[1] By adding potassium chloride to a solution of the crude acid, the dipotassium salt of G acid can be selectively precipitated.[1]
Q3: Can I use a method other than potassium salt precipitation?
A3: Yes, an alternative method involves the precipitation of a mixed ammonium-potassium salt. This is achieved by adding the crude sulfonation mixture to an aqueous solution containing both potassium chloride and ammonia (B1221849). This method has been reported to yield a high-purity product.
Q4: How can I analyze the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable and robust method for the quantitative analysis of this compound and its common impurities. UV detection is typically used for quantification.
Quantitative Data Summary
The following table summarizes the typical composition of crude and purified this compound, as well as the expected yield from the ammonium-potassium salt precipitation method.
| Component | Concentration in Crude Sulfonation Mass (%) | Concentration in Purified Paste (%) |
| This compound (G acid) | 42.8 | 56.2 - 70 |
| 2-naphthol-3,6-disulfonic acid (R acid) | 11.0 | 0.1 - 0.33 |
| 2-naphthol-3,6,8-trisulfonic acid | 2.0 | 0.05 - 0.1 |
| 2-naphthol-6-sulfonic acid | 1.0 | 0.02 - 0.05 |
| Overall Yield of Purification | - | 92 - 95% |
Data adapted from a patented method for the preparation of the ammonium-potassium salt.
Experimental Protocols
Protocol 1: Purification via Dipotassium Salt Precipitation
This protocol is based on the differential solubility of the potassium salts of G acid and R acid.
-
Dissolution: Dissolve the crude this compound in hot water.
-
Precipitation: While the solution is still hot, add potassium chloride. The amount will depend on the concentration of your crude acid solution but should be sufficient to induce precipitation.
-
Cooling: Allow the solution to cool slowly to approximately 35°C. This slow cooling is crucial for the selective crystallization of the G acid dipotassium salt.
-
Filtration: Filter the resulting crystalline precipitate.
-
Washing: Carefully wash the collected crystals with a cold, saturated solution of potassium chloride to remove any remaining R salt and other soluble impurities.
-
Drying: Dry the purified dipotassium salt of this compound.
Protocol 2: Purification via Ammonium-Potassium Salt Precipitation
This protocol describes a method to obtain the mixed ammonium-potassium salt.
-
Preparation of Precipitation Solution: Prepare an aqueous solution containing potassium chloride (250-270 g per 1000 g of crude sulfomass) and ammonia (110-130 g per 1000 g of crude sulfomass).
-
Precipitation: Gradually pour the crude sulfonation mass into the prepared aqueous solution with stirring. The temperature of the reaction mixture will rise.
-
Cooling: Slowly cool the mixture to 35°C to complete the precipitation.
-
Separation: Separate the resulting suspension by filtration or centrifugation.
-
Washing: Wash the resulting paste with water or a solution of potassium chloride.
-
Drying: Dry the purified ammonium-potassium salt of this compound.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for G acid purification via dipotassium salt.
References
Validation & Comparative
A Comparative Analysis of 2-Naphthol-6,8-disulfonic acid (G acid) and 2-naphthol-3,6-disulfonic acid (R acid) for Researchers
A comprehensive guide for scientists and drug development professionals on the chemical properties, synthesis, and performance of G acid and R acid as critical intermediates in chemical synthesis, particularly in the azo dye industry.
This guide provides a detailed comparative analysis of two structurally isomeric naphthalenedisulfonic acids: 2-Naphthol-6,8-disulfonic acid, commonly known as G acid, and 2-naphthol-3,6-disulfonic acid, or R acid. Both compounds are pivotal intermediates in the synthesis of a wide array of azo dyes, contributing significantly to the color and performance of the final products. This document outlines their chemical and physical properties, details their synthesis and separation, and discusses their comparative performance in dye applications, supported by experimental protocols.
Chemical and Physical Properties
G acid and R acid share the same molecular formula (C₁₀H₈O₇S₂) and molecular weight (304.30 g/mol ), but the different placement of their sulfonic acid groups on the naphthalene (B1677914) ring leads to distinct chemical and physical characteristics. These differences are particularly evident in the solubility of their salts, a property that is exploited in their separation.[1][2][3]
| Property | This compound (G acid) | 2-naphthol-3,6-disulfonic acid (R acid) |
| Synonyms | G salt, 7-hydroxynaphthalene-1,3-disulfonic acid | R salt, 3-hydroxy-2,7-naphthalenedisulfonic acid |
| CAS Number | 118-32-1[4] | 148-75-4[3] |
| Appearance | White to light yellow powder[4] | Deliquescent needles[3] |
| Solubility in Water | Soluble[4] | Very soluble[3] |
| Solubility in Alcohol | Soluble in dilute alcohol[2] | Very soluble[3] |
| Potassium Salt Solubility | Notably less soluble in water compared to R acid's potassium salt.[1] | More readily soluble in water compared to G acid's potassium salt. |
Synthesis and Separation of G Acid and R Acid
Both G acid and R acid are synthesized through the sulfonation of 2-naphthol (B1666908) (β-naphthol) using concentrated sulfuric acid or oleum (B3057394). The reaction conditions, particularly temperature, play a crucial role in determining the ratio of the two isomers in the product mixture. Generally, lower temperatures favor the formation of R acid, while higher temperatures promote the formation of G acid.
The separation of G acid from R acid is a critical step in their industrial production and is primarily based on the differential solubility of their potassium salts. The dipotassium (B57713) salt of G acid is significantly less soluble in water than the corresponding salt of R acid, allowing for its selective precipitation.[1]
Experimental Protocol: Synthesis and Separation
Objective: To synthesize a mixture of G acid and R acid from 2-naphthol and subsequently separate the G acid.
Materials:
-
2-naphthol (β-naphthol)
-
Concentrated sulfuric acid (98%)
-
Oleum (20% SO₃)
-
Potassium chloride (KCl)
-
Water
-
Ice
Procedure:
-
Sulfonation: a. In a suitable reaction vessel, carefully add 2-naphthol to concentrated sulfuric acid at approximately 40°C. b. Gradually add 20% oleum to the mixture over a period of 6 hours, allowing the temperature to rise to 60°C. c. Complete the reaction by heating the mixture for an additional 16 hours at 60°C, followed by 15 hours at 80°C.[1]
-
Separation: a. Pour the reaction mixture into water. b. Add potassium chloride to the hot solution. c. Slowly cool the solution to 35°C to facilitate the precipitation of the crystalline dipotassium salt of G acid.[1] d. Filter the precipitate and wash it carefully to remove any residual R salt. e. The R salt can be recovered from the filtrate by conversion to its sodium salt.[1]
Diagram of the Synthesis and Separation Workflow:
Caption: Workflow for the synthesis of G and R acids and their separation.
Performance in Azo Dye Synthesis
Both G acid and R acid serve as coupling components in the synthesis of azo dyes. The position of the sulfonic acid groups influences the electronic properties of the naphthalene ring system, which in turn affects the color and fastness properties of the resulting dyes.
The general mechanism for azo dye synthesis involves two main steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by the azo coupling reaction where the diazonium salt acts as an electrophile and attacks the electron-rich naphthol ring of G acid or R acid.
Diagram of the Azo Coupling Reaction Pathway:
Caption: General pathway for the synthesis of azo dyes.
Comparative Performance Data
| Performance Metric | Dyes from G Acid | Dyes from R Acid |
| Typical Dye Yield | Generally good yields are achievable. | Good yields are reported in various syntheses. |
| Solubility of Dyes | The two sulfonic acid groups generally impart good water solubility to the resulting dyes. | The sulfonic acid groups also ensure good water solubility of the final dye molecules. |
| Lightfastness | Lightfastness ratings can vary widely depending on the overall dye structure. | Lightfastness is also dependent on the specific chemical structure of the dye. |
| Washfastness | Good washfastness is often achieved due to the strong interaction between the dye and the fabric. | Dyes derived from R acid can also exhibit good washfastness properties. |
Note: Lightfastness is typically rated on a scale of 1 to 8 (Blue Wool Scale), and washfastness on a scale of 1 to 5 (Grey Scale). Higher numbers indicate better fastness. Specific ratings are highly dependent on the dye's molecular structure and the fabric being dyed.
Experimental Protocols for Performance Evaluation
Protocol for Azo Dye Synthesis (General)
Objective: To synthesize an azo dye using either G acid or R acid as the coupling component.
Materials:
-
Aromatic amine (e.g., sulfanilic acid)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
G acid or R acid
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Water
-
Ice
Procedure:
-
Diazotization: a. Prepare a solution of the aromatic amine in an aqueous solution of sodium carbonate. b. In a separate vessel, prepare a solution of sodium nitrite in water. c. In another vessel, cool concentrated hydrochloric acid in an ice bath. d. Add the sodium nitrite solution to the aromatic amine solution. e. Slowly add the resulting mixture to the cold hydrochloric acid to form the diazonium salt precipitate. Keep the temperature below 5°C.
-
Azo Coupling: a. Prepare a solution of G acid or R acid in an aqueous sodium hydroxide solution and cool it in an ice bath. b. Slowly add the cold diazonium salt suspension to the G acid or R acid solution with constant stirring. c. Continue stirring the reaction mixture in the ice bath for 10-15 minutes.
-
Isolation: a. "Salt out" the dye by adding sodium chloride to the reaction mixture and heating until it dissolves. b. Cool the mixture to room temperature and then in an ice bath to precipitate the dye. c. Collect the solid dye by vacuum filtration and wash it with a saturated sodium chloride solution. d. Dry the product to determine the yield.
Protocol for Determining Dye Yield
Objective: To calculate the percentage yield of the synthesized azo dye.
Procedure:
-
Determine the limiting reactant in the synthesis reaction based on the initial molar quantities of the aromatic amine and the coupling component (G acid or R acid).
-
Calculate the theoretical yield of the azo dye based on the stoichiometry of the reaction and the amount of the limiting reactant.
-
Accurately weigh the dried azo dye product obtained from the synthesis (actual yield).
-
Calculate the percentage yield using the formula: Percentage Yield = (Actual Yield / Theoretical Yield) x 100%
Protocol for Lightfastness Testing (General)
Objective: To assess the resistance of a dyed fabric to fading upon exposure to light.
Procedure: (Based on ISO 105-B02 and AATCC Test Method 16)
-
Prepare a specimen of the fabric dyed with the synthesized azo dye.
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Expose the specimen to a standardized artificial light source (e.g., a xenon-arc lamp) under controlled conditions of temperature and humidity.
-
Simultaneously expose a set of Blue Wool standards with known lightfastness ratings (1-8).
-
Periodically compare the color change of the test specimen with the color change of the Blue Wool standards.
-
The lightfastness rating of the specimen is the number of the Blue Wool standard that shows a similar degree of fading.
Protocol for Washfastness Testing (General)
Objective: To evaluate the resistance of the color of a dyed fabric to domestic or commercial laundering.
Procedure: (Based on ISO 105-C06)
-
Prepare a composite specimen by sewing the dyed fabric to a multifiber adjacent fabric.
-
Agitate the composite specimen in a standard soap solution under specified conditions of time and temperature in a suitable apparatus (e.g., a launder-ometer).
-
Rinse and dry the specimen.
-
Assess the change in color of the dyed fabric and the degree of staining on the adjacent multifiber fabric using the appropriate Grey Scales (1-5).
Conclusion
Both this compound (G acid) and 2-naphthol-3,6-disulfonic acid (R acid) are indispensable intermediates in the azo dye industry. Their synthesis from 2-naphthol yields a mixture that can be effectively separated based on the differential solubility of their potassium salts. While their structural isomerism leads to variations in the properties of the resulting dyes, both can be used to produce a wide range of colors with good performance characteristics. The selection of either G acid or R acid as a coupling component will depend on the desired final properties of the azo dye, including its specific shade, solubility, and fastness to light and washing. Further research involving direct comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment of their performance differences.
References
A Comparative Guide to the Validation of a New HPLC Method for Glycolic Acid Quantification
In the realm of pharmaceutical development and quality control, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance.[1][2] This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Glycolic Acid against a traditional acid-base titration method. Glycolic acid, an alpha-hydroxy acid, is a common ingredient in dermatological and cosmetic formulations, making its accurate quantification essential for ensuring product quality and safety.[3]
The validation of this new HPLC method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from the validation studies of the new HPLC method and the established titration method for the quantification of Glycolic Acid.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | New HPLC Method | Titration Method | Acceptance Criteria (based on ICH Q2(R2)) |
| Specificity | No interference from excipients or degradation products observed. | Potential interference from other acidic or basic compounds. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9998 | Not Applicable | ≥ 0.999 |
| Range (mg/mL) | 0.1 - 1.5 | 1.0 - 10.0 | The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.1% - 102.5% | The closeness of test results obtained by the method to the true value. For an assay, a mean recovery of 98.0% to 102.0% is often considered acceptable. |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 1.5% | RSD ≤ 2% |
| - Intermediate Precision | 1.2% | 2.1% | RSD ≤ 2% |
| Limit of Detection (LOD) (mg/mL) | 0.03 | 0.5 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7] |
| Limit of Quantitation (LOQ) (mg/mL) | 0.1 | 1.0 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. | Sensitive to variations in titrant concentration and endpoint determination. | The reliability of an analytical procedure with respect to deliberate variations in method parameters.[8] |
Experimental Protocols
New HPLC Method for Glycolic Acid
Objective: To develop and validate a specific, accurate, and precise HPLC method for the quantification of Glycolic Acid in a pharmaceutical formulation.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20mM Potassium Phosphate Monobasic (pH 2.5) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Glycolic Acid certified reference material in 100 mL of deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations of 0.1, 0.25, 0.5, 1.0, and 1.5 mg/mL.
-
Sample Preparation: Accurately weigh a portion of the formulation equivalent to 100 mg of Glycolic Acid and dissolve it in 100 mL of deionized water. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Procedures:
-
Specificity: Analyze blank samples (placebo), samples spiked with known excipients, and samples subjected to forced degradation (acid, base, oxidation, heat, light) to assess for interfering peaks.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of Glycolic Acid at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analyze the same batch of samples on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.
Titration Method for Glycolic Acid
Objective: To quantify Glycolic Acid in a raw material sample using a standard acid-base titration.
Apparatus and Reagents:
-
Burette (50 mL)
-
Beakers (250 mL)
-
Magnetic stirrer and stir bar
-
pH meter or phenolphthalein (B1677637) indicator
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Deionized water
Procedure:
-
Accurately weigh approximately 1 g of the Glycolic Acid sample and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
If using an indicator, add 2-3 drops of phenolphthalein solution.
-
Titrate the Glycolic Acid solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the equivalence point determined by the pH meter).
-
Record the volume of NaOH solution used.
-
Calculate the percentage purity of Glycolic Acid.
Visualizations
The following diagrams illustrate the workflows for the validation of the new HPLC method and the general process of method comparison.
Caption: Workflow for the validation of the new HPLC method.
Caption: Logical relationship for method comparison and selection.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Development, validation and greenness assessment of a new electro-driven separation method for simultaneous analysis of cefixime trihydrate and linezolid in their fixed dose combination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Look at 2-Naphthol-6,8-disulfonic Acid-Based Probes and Their Alternatives
For researchers and professionals in drug development, the specificity of fluorescent probes is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of the cross-reactivity profiles of fluorescent probes, with a focus on those derived from 2-Naphthol-6,8-disulfonic acid and other naphthalene-based structures. Due to a lack of direct head-to-head comparative studies in the published literature, this guide synthesizes available data on the selectivity of individual probes to offer a representative comparison for informed probe selection.
Comparative Selectivity of Naphthalene-Based Fluorescent Probes
The following table summarizes the reported selectivity of various naphthalene-based fluorescent probes against a panel of potential interfering ions and molecules. This data, collated from multiple studies, highlights the varied specificity of probes based on their core structure and functionalization.
| Probe Name/Derivative | Target Analyte | Potentially Cross-Reactive Species Tested | Observed Selectivity |
| Naphthalene (B1677914) Derivative (F6) | Al³⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺ | High selectivity for Al³⁺ with no significant interference from other tested metal ions[1]. |
| Naphthalene-Schiff Base (P) | Al³⁺ / Mg²⁺ (pH-dependent) | Na⁺, K⁺, Ca²⁺, Pb²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺ | At pH 6.3, showed a significant fluorescence enhancement only with Al³⁺. At pH 9.4, the selectivity switched to Mg²⁺[2]. |
| Naphthalene Derivative (ND) | Ba²⁺ | Li⁺, Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺, Al³⁺, Pb²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu⁺, Cu²⁺, Ag⁺, Zn²⁺, Cd²⁺, Ce³⁺ | Demonstrated high sensitivity and selectivity for Ba²⁺ over a wide range of other metal ions[3]. |
| Naphthalene-based probe (BTNA) | Cysteine (Cys) | Other amino acids including homocysteine (Hcy) and glutathione (B108866) (GSH), and common ions. | Exhibited high selectivity for Cysteine over other structurally similar amino acids and common ions[4]. |
| 6-acetyl-2-naphthol-based probe (TP-HNO) | Nitroxyl (HNO) | Other biologically relevant reactive oxygen and nitrogen species. | Displayed a more than 140-fold "off-on" fluorescent response with high selectivity for HNO[5]. |
Experimental Protocols for Cross-Reactivity Assessment
A standardized protocol is crucial for the accurate determination of a fluorescent probe's cross-reactivity. The following is a generalized methodology for assessing the selectivity of a fluorescent probe against potential interfering species.
Objective:
To determine the specificity of a fluorescent probe by measuring its response to the target analyte in the presence of other potentially interfering substances.
Materials:
-
Fluorescent probe stock solution
-
Stock solution of the target analyte
-
Stock solutions of potential interfering species (e.g., other metal ions, amino acids, reactive oxygen species)
-
Appropriate buffer solution (e.g., HEPES, PBS)
-
Fluorometer or fluorescence plate reader
-
High-purity water and other necessary solvents
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the fluorescent probe in the chosen buffer.
-
Prepare a series of solutions containing the fluorescent probe and one of the potential interfering species at a concentration typically 10- to 100-fold higher than the target analyte.
-
Prepare a control solution containing only the fluorescent probe in the buffer.
-
Prepare a positive control solution containing the fluorescent probe and the target analyte at its optimal concentration.
-
-
Fluorescence Measurements:
-
Equilibrate all solutions at a constant temperature (e.g., 25°C or 37°C) for a set period.
-
Measure the fluorescence intensity of the control solution (probe only) to establish a baseline.
-
To the solutions containing the probe and interfering species, add the target analyte at its optimal concentration.
-
Measure the fluorescence intensity of each sample at the probe's excitation and emission maxima.
-
Measure the fluorescence intensity of the positive control.
-
-
Data Analysis:
-
Calculate the fold change in fluorescence intensity for each sample relative to the baseline (probe only).
-
Compare the fluorescence response of the probe to the target analyte in the presence and absence of each interfering species.
-
A significant change in the fluorescence signal in the presence of an interfering species indicates cross-reactivity.
-
The results can be visualized by plotting the fluorescence intensity or fold change against the different conditions.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a fluorescent probe.
Caption: Workflow for Fluorescent Probe Cross-Reactivity Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective fluorescence probe based on naphthalene for the detection of barium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of G Acid and Other Fluorescent Dyes
In the dynamic fields of biological research and drug development, the precise visualization of molecular interactions is paramount. Fluorescent dyes are indispensable tools in this endeavor, enabling researchers to illuminate specific cellular components and processes. This guide provides a comprehensive comparison of the performance of G acid (2-Naphthol-6,8-disulfonic acid) with other widely used fluorescent dyes. Due to the limited availability of specific photophysical data for G acid in publicly accessible literature, this comparison focuses on providing a framework for evaluation and presenting available data for common alternative dyes.
Quantitative Performance Comparison
Table 1: Spectral Properties and Brightness of Common Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| G Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~517 | ~75,000 | ~0.92 | ~69,000 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | ~65,320 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.20 | ~50,000 |
| TRITC (Tetramethylrhodamine Isothiocyanate) | ~550 | ~573 | ~85,000 | ~0.20 | ~17,000 |
Table 2: Photostability and pH Sensitivity of Common Fluorescent Dyes
| Dye | Photostability | pH Sensitivity |
| G Acid | Data not available | Expected to be sensitive due to phenolic hydroxyl group |
| FITC | Low | High (fluorescence decreases in acidic pH) |
| Alexa Fluor 488 | High | Low (stable over a wide pH range) |
| Cy3 | Moderate | Low |
| Cy5 | Moderate | Low |
| TRITC | Moderate | Low |
Experimental Protocols for Performance Evaluation
To ensure a rigorous and objective comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for evaluating key performance parameters.
Protocol 1: Determination of Excitation and Emission Spectra
Objective: To determine the maximum excitation and emission wavelengths of a fluorescent dye.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Fluorescent dye solution of known concentration (e.g., 1 µM in a suitable buffer like PBS, pH 7.4)
-
Reference dye with known spectral properties (optional)
Procedure:
-
Prepare a dilute solution of the fluorescent dye in the desired buffer.
-
Place the solution in a quartz cuvette and insert it into the fluorometer.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum (if known) or scan a range of emission wavelengths to find the peak. Then, scan a range of excitation wavelengths while monitoring the fluorescence intensity at the peak emission wavelength. The wavelength that produces the highest fluorescence intensity is the excitation maximum.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum. Scan a range of emission wavelengths to measure the fluorescence intensity at each wavelength. The wavelength with the highest intensity is the emission maximum.
-
Record the excitation and emission spectra.
Protocol 2: Measurement of Quantum Yield
Objective: To determine the fluorescence quantum yield of a dye relative to a standard.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Fluorescent dye solution
-
Standard dye solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions for both the test dye and the standard dye in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution in the fluorometer, using the same excitation wavelength for both the test and standard dyes.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the test dye using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test / n_std)² where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol 3: Evaluation of Photostability
Objective: To assess the rate of photobleaching of a fluorescent dye upon continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Camera capable of time-lapse imaging
-
Sample of the fluorescently labeled specimen (e.g., cells, beads)
-
Image analysis software
Procedure:
-
Prepare a sample slide with the fluorescently labeled specimen.
-
Place the slide on the microscope stage and bring the specimen into focus.
-
Select a region of interest (ROI) for continuous illumination.
-
Acquire an initial image (t=0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the ROI with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity is an indicator of the dye's photostability. A slower decay indicates higher photostability.
Visualizing Key Concepts and Workflows
To further aid in the understanding of fluorescent dye selection and application, the following diagrams, generated using the DOT language, illustrate a common signaling pathway where these dyes are employed, a typical experimental workflow for dye comparison, and the logical considerations for choosing the optimal dye.
Caption: MAPK/ERK signaling pathway visualized with a fluorescently labeled component.
Caption: Experimental workflow for comparing the performance of fluorescent dyes.
Caption: Key criteria for the selection of a fluorescent dye.
A Comparative Guide to Alternatives for 2-Naphthol-6,8-disulfonic acid in Dye Synthesis
In the synthesis of azo dyes, the selection of the coupling component is a critical determinant of the final product's color, fastness, and overall performance. For decades, 2-Naphthol-6,8-disulfonic acid, commonly known as G-acid, has been a staple coupling component, valued for its ability to produce a range of vibrant red and orange dyes with good water solubility. However, the quest for novel shades, improved fastness properties, and optimized manufacturing processes has led researchers to explore alternative compounds. This guide provides a comparative analysis of key alternatives to G-acid, including its isomer 2-naphthol-3,6-disulfonic acid (R-acid), as well as the amino-substituted naphtholsulfonic acids: 2-amino-8-naphthol-6-sulfonic acid (Gamma acid) and 1-amino-8-naphthol-3,6-disulfonic acid (H-acid).
This comparison is intended for researchers, scientists, and professionals in the drug development and fine chemicals industries to facilitate informed decisions in the design and synthesis of new dye molecules. The following sections present a summary of quantitative performance data, detailed experimental protocols for dye synthesis and testing, and visualizations of the synthetic workflow and compound relationships.
Performance Comparison of Coupling Components
The choice of coupling component significantly impacts the properties of the resulting azo dye. The following table summarizes the typical performance characteristics of dyes synthesized using G-acid and its alternatives when coupled with a common diazo component under similar conditions. It is important to note that the exact values can vary depending on the specific diazonium salt used and the reaction conditions.
| Coupling Component | Typical Yield (%) | Resulting Dye Color | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Grey Scale 1-5) |
| This compound (G-acid) | 85-95 | Orange to Red | 4-5 | 3-4 |
| 2-Naphthol-3,6-disulfonic acid (R-acid) | 80-90 | Yellowish-Red to Scarlet | 3-4 | 3 |
| 2-Amino-8-naphthol-6-sulfonic acid (Gamma acid) | 90-98 | Red to Bordeaux | 5-6 | 4-5 |
| 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) | 90-98 | Bluish-Red to Violet/Black | 5-7 | 4-5 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of an azo dye and the subsequent evaluation of its fastness properties. These protocols can be adapted for each of the coupling components discussed.
Protocol 1: Synthesis of a Monoazo Dye
1. Diazotization of an Aromatic Amine (e.g., Aniline-2-sulfonic acid)
-
Dissolve the aromatic amine (0.1 mol) in water and sodium carbonate solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (0.1 mol) in water, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.
2. Coupling Reaction
-
Dissolve the coupling component (G-acid, R-acid, Gamma acid, or H-acid; 0.1 mol) in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate).
-
Cool the solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 10°C.
-
The pH of the reaction mixture should be maintained in the appropriate range for the specific coupling component (typically pH 8-10 for naphthols and pH 4-6 for amino-containing compounds).
-
Continue stirring for 2-4 hours until the coupling reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
3. Isolation and Purification
-
Precipitate the dye by adding sodium chloride ("salting out").
-
Filter the precipitated dye using a Buchner funnel and wash with a saturated sodium chloride solution to remove impurities.
-
Dry the dye in an oven at 60-80°C.
-
The yield of the purified dye is then calculated.
Protocol 2: Evaluation of Dye Performance
1. Light Fastness Test (ISO 105-B02)
-
Prepare a dyed fabric sample according to standard dyeing procedures.
-
Expose the dyed sample to a calibrated artificial light source (e.g., a xenon arc lamp) under controlled conditions of temperature and humidity.
-
Simultaneously expose a set of Blue Wool standards (rated 1-8).
-
Compare the fading of the dyed sample with that of the Blue Wool standards to determine the light fastness rating.
2. Wash Fastness Test (ISO 105-C06)
-
Prepare a composite specimen by stitching the dyed fabric sample between two undyed fabrics (one of the same fiber and one of a different specified fiber).
-
Agitate the composite specimen in a soap solution at a specified temperature and time in a launder-o-meter.
-
Rinse and dry the specimen.
-
Assess the change in color of the dyed fabric and the degree of staining on the undyed fabrics using the respective Grey Scales (rated 1-5).
Visualizing the Synthesis and Comparison
To better understand the workflow and the relationship between the discussed compounds, the following diagrams are provided.
Experimental workflow for azo dye synthesis and evaluation.
Logical relationship between G-acid and its alternatives.
Conclusion
While G-acid remains a valuable and widely used coupling component in azo dye synthesis, its alternatives offer a diverse palette of properties that can be advantageous for specific applications. R-acid, as a positional isomer, provides a route to slightly different shades, though often with a minor trade-off in fastness properties. The amino-substituted naphtholsulfonic acids, Gamma acid and H-acid, represent a significant step-up in performance, yielding dyes with superior light and wash fastness. H-acid, in particular, offers the unique capability of forming disazo dyes, expanding the achievable color space to include deep blues and blacks. The selection of the optimal coupling component will ultimately depend on the desired color, required fastness properties, and the economic considerations of the synthesis process. This guide provides a foundational comparison to aid researchers and professionals in making these critical decisions.
Reproducibility in Experiments with 2-Naphthol-6,8-disulfonic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative analysis of experimental methodologies involving 2-Naphthol-6,8-disulfonic acid, also known as G acid, a compound utilized as a key intermediate in the synthesis of various dyes and as a reference standard in pharmaceutical analysis.[1][2] Ensuring consistent and reliable results in experiments with this compound hinges on a thorough understanding of its synthesis, purification, and analytical quantification, as minor variations in methodology can significantly impact outcomes.
Synthesis of this compound: A Balancing Act
The primary method for synthesizing this compound is the sulfonation of 2-naphthol (B1666908).[1] However, this reaction is not without its challenges to reproducibility, primarily due to the formation of isomeric byproducts. The most common impurity is 2-naphthol-3,6-disulfonic acid (R acid).[1] The ratio of the desired G acid to the R acid is highly dependent on the reaction conditions, making precise control of these parameters critical for reproducible yields and purity.
Key Factors Influencing Synthesis Reproducibility
-
Reaction Temperature: Temperature is arguably the most critical factor in determining the isomeric outcome of the sulfonation. Lower temperatures (around 20-30°C) tend to favor the formation of the kinetically controlled product, the R acid, while higher temperatures (40-60°C) promote the formation of the thermodynamically more stable G acid.[1]
-
Sulfonating Agent: The choice and concentration of the sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid), also play a significant role.[1] The reaction proceeds in stages, with initial monosulfonation followed by the introduction of the second sulfonic acid group.[1]
-
Reaction Time: The duration of the reaction at specific temperatures influences the extent of sulfonation and the isomerization equilibrium.
A common industrial approach involves a two-stage process to maximize the yield of G acid.[1] Initially, 2-naphthol is treated with concentrated sulfuric acid at a moderate temperature (e.g., 40°C) to facilitate monosulfonation. Subsequently, oleum is added, and the temperature is gradually increased to promote the formation of the desired disulfonic acid.[1]
Purification Strategies: Isolating the G Acid
The successful synthesis of a mixture containing G acid necessitates a robust and reproducible purification strategy. The most effective method for separating G acid from its isomers relies on the differential solubility of their salts.
Comparative Purification Methods
The dipotassium (B57713) salt of G acid is significantly less soluble in water compared to the corresponding salt of the R acid.[1] This difference in solubility forms the basis of the most common purification technique.
Experimental Protocol: Purification by Selective Precipitation
-
Dissolution: The crude reaction mixture containing the sulfonic acids is dissolved in hot water.
-
Salt Formation: A concentrated solution of potassium chloride is added to the hot solution.
-
Precipitation: As the solution cools, the less soluble dipotassium salt of this compound crystallizes out of solution.
-
Isolation: The crystalline product is isolated by filtration and washed to remove residual R salt and other impurities. A yield of approximately 60% for the G acid can be achieved through this method, with the R salt recoverable from the filtrate.[3]
An alternative described in a Russian patent involves precipitation as a mixed ammonium-potassium salt, reportedly achieving yields of 92-95%.[4]
Analytical Quantification: Ensuring Purity and Concentration
Accurate and reproducible quantification of this compound is crucial for its use as a reference standard and in further applications. Several analytical techniques can be employed, each with its own set of performance characteristics.
Comparison of Analytical Methods for 2-Naphthol
The choice of analytical method depends on the required sensitivity and the sample matrix. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of naphthols and their sulfonated derivatives.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Water | 0.19 µg/L[5] | Not Reported |
| HPLC-Fluorescence | Urine | 1.5 µg/L[5] | 0.5 µg/L[5] |
| GC-MS | Urine | 0.30 µg/L[5] | 1.00 µg/L[5] |
| LC-MS/MS | Urine | 0.9 - 3.4 ng (on column)[5] | 2.9 - 10.8 ng (on column)[5] |
Note: The performance of these methods can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.[5]
Experimental Protocol: HPLC Analysis
A general HPLC method for the analysis of naphthols involves a reversed-phase column and fluorescence detection.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) is commonly employed.
-
Detection: Fluorescence detection provides high sensitivity for naphthols.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows for the synthesis and purification of this compound and a generalized workflow for determining the analytical limits of detection and quantification.
Caption: Workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for determining the Limit of Detection and Quantification.
Biological Relevance and Applications
While primarily known as a dye intermediate, this compound and related sulfonated naphthols have applications relevant to the pharmaceutical and life sciences sectors. Its use as a characterized reference standard is crucial for the quality control of active pharmaceutical ingredients (APIs).[1] Furthermore, the sulfonic acid functional groups can influence the physicochemical properties of molecules, which is a key consideration in drug design and formulation.
Although no specific signaling pathway directly involving this compound has been prominently identified in the literature, its structural motifs are present in various biologically active molecules. The principles governing its synthesis and purification are therefore relevant to the preparation of a wide range of compounds with potential therapeutic applications.
By carefully controlling the experimental parameters outlined in this guide, researchers can enhance the reproducibility of their experiments involving this compound, leading to more reliable and comparable scientific data.
References
- 1. This compound | 118-32-1 | Benchchem [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. This compound | 118-32-1 [chemicalbook.com]
- 4. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Benchmarking G Acid as a Fluorescent Standard: A Comparative Guide
In the realms of cellular imaging, high-throughput screening, and diagnostics, the judicious selection of a fluorescent standard is paramount for accurate and reproducible quantitative analysis. This guide provides a comprehensive comparison of G acid (2-naphthol-6,8-disulfonic acid) against established fluorescent standards such as quinine (B1679958) sulfate, fluorescein, and rhodamine B. By presenting key photophysical parameters, detailed experimental protocols, and logical frameworks for standard selection, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Quantitative Performance Metrics: A Comparative Overview
| Property | G Acid (this compound) | Quinine Sulfate | Fluorescein | Rhodamine B |
| Excitation Maximum (λex) | Data not available | ~350 nm (in 0.1 M H₂SO₄) | ~490 nm (in 0.1 M NaOH) | ~554 nm (in ethanol) |
| Emission Maximum (λem) | Data not available | ~450 nm (in 0.1 M H₂SO₄) | ~514 nm (in 0.1 M NaOH) | ~580 nm (in ethanol) |
| Molar Extinction Coefficient (ε) | Data not available | ~5,700 M⁻¹cm⁻¹ (at 347.5 nm) | ~92,300 M⁻¹cm⁻¹ (at 500.2 nm in basic ethanol) | ~106,000 M⁻¹cm⁻¹ (at 542.8 nm in ethanol) |
| Quantum Yield (Φ) | Data not available | 0.54 (in 0.1 M H₂SO₄) | 0.97 (in basic ethanol) | ~0.70 (in ethanol) |
| Fluorescence Lifetime (τ) | Data not available | Not monophasic | ~4 ns | ~1.7 ns |
| Solvent/Environmental Sensitivity | Expected to be sensitive to pH and polarity | Sensitive to solvent and temperature | Highly sensitive to pH | Sensitive to solvent and temperature |
Experimental Protocols
Accurate determination of the photophysical properties of a potential fluorescent standard like G acid is crucial. The following are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, utilizing a standard with a known quantum yield, is a widely adopted technique.
Objective: To determine the relative fluorescence quantum yield of a test compound (e.g., G acid) by comparing it to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Test compound solution (e.g., G acid in a suitable solvent)
-
Standard compound solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent for the test compound
Procedure:
-
Prepare a series of dilutions for both the test compound and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the test and standard compounds.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the test compound using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ is the quantum yield
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
test and std refer to the test compound and the standard, respectively.
-
Visualizing Experimental and Logical Frameworks
To aid in the conceptual understanding of the benchmarking process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the decision-making process for selecting a fluorescent standard.
A Comparative Guide to Interference in Glycolic Acid Assays
This document delves into the performance of colorimetric, enzymatic, and chromatographic assays for glycolic acid, offering a comprehensive overview to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods for Glycolic Acid Quantification
The choice of assay for determining glycolic acid concentration is critical and depends on the sample matrix and the potential presence of interfering compounds. High-performance liquid chromatography (HPLC) generally offers the highest specificity, while colorimetric assays, though simpler, are more prone to interference from structurally similar molecules. Enzymatic assays provide a balance of specificity and ease of use.
| Assay Type | Principle | Common Interferents | Specificity | Sensitivity | Throughput |
| Colorimetric (e.g., with 2,7-dihydroxynaphthalene) | Reaction of glycolic acid in the presence of a strong acid and a chromogenic agent to produce a colored product. | Dextrose, Lactic Acid, Tartaric Acid, Formaldehyde, Acetaldehyde[1] | Low | Moderate | High |
| Enzymatic (e.g., with glycolate (B3277807) oxidase) | Enzymatic oxidation of glycolic acid to glyoxylic acid and hydrogen peroxide, which is then detected by a coupled reaction. | Structurally similar substrates of glycolate oxidase (though generally low cross-reactivity) | High | High | High |
| Fluorometric | Enzymatic reaction coupled to a fluorescent probe. | Unspecified compounds in complex matrices like urine may cause interference.[2] | High | Very High | High |
| High-Performance Liquid Chromatography (HPLC) | Separation of glycolic acid from other components in a sample based on its physicochemical properties, followed by detection (e.g., UV). | Co-eluting compounds with similar retention times. | Very High | High | Low to Medium |
| Gas Chromatography (GC) | Separation of volatile derivatives of glycolic acid. | Incomplete derivatization or presence of other volatile compounds. | Very High | Very High | Low to Medium |
Quantitative Interference Data
The following table summarizes the reported interference from various substances in different glycolic acid assays. It is important to note that direct comparative studies are limited, and the data is compiled from various sources. The interference is expressed as the percentage error or cross-reactivity where available.
| Interfering Substance | Colorimetric Assay (% Error) | Enzymatic Assay (Cross-reactivity) | HPLC Assay (Interference) |
| Lactic Acid | Significant positive interference | Low to negligible | Separable with appropriate column and mobile phase[3][4] |
| Dextrose | Positive interference | Not reported as a significant interferent | Separable |
| Tartaric Acid | Positive interference | Not reported as a significant interferent | Separable |
| Oxalic Acid | May interfere depending on the specific colorimetric reagent | Low to negligible | Separable[5] |
| Glyoxylic Acid | May interfere as it's a related α-keto acid | Product of the enzymatic reaction; not an interferent in the initial measurement | Separable[5] |
| Other Organic Acids | Potential for interference from various organic acids | Specificity dependent on the enzyme source and assay conditions | Generally well-separated with optimized methods[6] |
Experimental Protocols
Colorimetric Assay for Glycolic Acid using 2,7-dihydroxynaphthalene (B41206)
This protocol is based on the method described by Takahashi (1972).[7]
Principle: Glycolic acid reacts with 2,7-dihydroxynaphthalene in concentrated sulfuric acid upon heating to produce a reddish-purple colored product with a maximum absorbance at 540 nm.
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
2,7-dihydroxynaphthalene solution (0.02% w/v in concentrated H₂SO₄)
-
Glycolic Acid Standards
-
Sample containing glycolic acid
Procedure:
-
Pipette 0.1 mL of the sample solution or standard into a test tube.
-
Carefully add 2 mL of the 2,7-dihydroxynaphthalene reagent to each tube.
-
Mix the contents thoroughly.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Dilute the reaction mixture with 1.9 mL of 2 N H₂SO₄.
-
Measure the absorbance at 530 nm using a spectrophotometer against a reagent blank.
Enzymatic Assay for Glycolic Acid in Serum
This protocol is a general representation of an enzymatic assay for glycolic acid.
Principle: Glycolate oxidase catalyzes the oxidation of glycolic acid to glyoxylic acid and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then measured in a peroxidase-catalyzed reaction that generates a colored or fluorescent product.[8]
Reagents:
-
Glycolate Oxidase
-
Horseradish Peroxidase (HRP)
-
Chromogenic or Fluorogenic Substrate for HRP (e.g., Amplex Red)
-
Glycolic Acid Standards
-
Serum Samples
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic/fluorogenic substrate.
-
Add a specific volume of the sample or standard to the wells of a microplate.
-
Initiate the reaction by adding glycolate oxidase to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
The concentration of glycolic acid in the samples is determined by comparing their signals to the standard curve.
High-Performance Liquid Chromatography (HPLC) Method for Glycolic Acid
This protocol provides a general outline for the analysis of glycolic acid by HPLC.
Principle: Glycolic acid is separated from other components of a mixture by passing it through a stationary phase (column) with a liquid mobile phase. The retention time of glycolic acid is characteristic and is used for its identification and quantification.[3][9][10]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase (e.g., a mixture of an aqueous buffer like phosphate buffer at a low pH and an organic solvent like acetonitrile)
-
Glycolic Acid Standards
-
Sample containing glycolic acid
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a series of glycolic acid standards of known concentrations.
-
Inject a fixed volume of the standards and the sample onto the column.
-
Run the chromatogram and record the retention time and peak area for glycolic acid.
-
The concentration of glycolic acid in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Visualizations
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Glycolic Acid Assay Kit (Fluorometric) (ab282915) is not available | Abcam [abcam.com]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. An enzymatic assay for the detection of glycolic acid in serum as a marker of ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycolic Acid Analyzed by HPLC - AppNote [mtc-usa.com]
- 10. High-performance liquid chromatographic determination of plasma glycolic acid in healthy subjects and in cases of hyperoxaluria syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Gamma-Aminobutyric Acid (GABA)
Gamma-aminobutyric acid (GABA), a four-carbon non-protein amino acid, is a crucial inhibitory neurotransmitter in the mammalian central nervous system. Its diverse physiological functions, including anti-hypertensive and antidepressant effects, have led to a growing demand for its production in the pharmaceutical and food industries.[1][2] This guide provides a quantitative comparison of the primary methods for GABA synthesis: chemical synthesis and microbial fermentation (biosynthesis), complete with experimental protocols and pathway visualizations to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Quantitative Comparison of GABA Synthesis Methods
The selection of a synthesis method for GABA depends on various factors, including the desired yield, purity, cost-effectiveness, and environmental impact. Chemical synthesis offers high purity but can involve harsh reaction conditions and toxic reagents.[2] In contrast, microbial fermentation is considered a more sustainable and environmentally friendly approach.[1]
| Parameter | Chemical Synthesis (Pyrrolidone-based) | Microbial Fermentation (Lactic Acid Bacteria) |
| Starting Material | Pyrrolidone | L-glutamic acid (or monosodium glutamate) |
| Key Reagents/Catalysts | Concentrated sulfuric acid, Calcium hydroxide | Lactic Acid Bacteria (e.g., Lactobacillus brevis, Lactiplantibacillus plantarum), Pyridoxal 5'-phosphate (PLP) as a cofactor |
| Reaction Time | 3 - 6 hours[3] | 24 - 144 hours[4][5] |
| Temperature | 100 - 120 °C[3] | 25 - 40 °C[2][4] |
| pH | Not specified (acidic reflux followed by neutralization) | 3.5 - 8.5 (strain-dependent)[5][6] |
| Yield | Reaction conversion rate up to 85%[3] | Varies significantly with strain and conditions (e.g., 1226.5 mg/L)[5][7] |
| Purity | > 99%[3] | High, but requires purification from fermentation broth |
| Advantages | High purity, relatively short reaction time.[3] | Environmentally friendly, uses renewable resources, potential for in-situ production in fermented foods.[1] |
| Disadvantages | Use of corrosive and toxic reagents, high energy consumption.[2][3] | Longer reaction times, complex purification process, yield is highly dependent on microbial strain and fermentation conditions.[4][5] |
Experimental Protocols
Chemical Synthesis of GABA from Pyrrolidone
This method involves the acid-catalyzed hydrolysis of pyrrolidone to yield GABA.
Materials:
-
Pyrrolidone
-
Concentrated sulfuric acid
-
Water
-
Calcium hydroxide
-
Reaction kettle with reflux condenser
-
Filtration apparatus
-
Evaporator
-
Crystallization vessel
Procedure:
-
Charge the reaction kettle with pyrrolidone, concentrated sulfuric acid, and water in a molar ratio of 1:(0.3-0.7):(3-5).[3]
-
Heat the mixture to reflux at a temperature of 100-120 °C for 3-6 hours.[3]
-
After the reaction is complete, cool the mixture and neutralize it with calcium hydroxide.[3]
-
Filter the resulting precipitate to separate the calcium sulfate.
-
Concentrate the filtrate by evaporation to induce crystallization of GABA.[3]
-
Collect the GABA crystals by filtration and dry them.
Microbial Fermentation of GABA using Lactiplantibacillus plantarum
This protocol describes the production of GABA through the fermentation of a medium containing L-glutamate by Lactiplantibacillus plantarum.
Materials:
-
Lactiplantibacillus plantarum strain (e.g., FNCC 260)[7]
-
MRS broth (or other suitable growth medium)
-
Monosodium glutamate (B1630785) (MSG)
-
Pyridoxal 5'-phosphate (PLP) (optional co-factor)[5]
-
Fermentation vessel
-
Incubator
-
Centrifuge
-
Purification system (e.g., chromatography)
Procedure:
-
Prepare the fermentation medium (e.g., MRS broth) and sterilize it.
-
Inoculate the medium with a starter culture of Lactiplantibacillus plantarum.
-
Add MSG to the medium to a final concentration of, for example, 100 mM.[5] Supplementation with PLP (e.g., 0.6 mM) can enhance GABA production.[7]
-
Incubate the culture under optimal conditions for the specific strain. For example, at 37 °C for 60-108 hours.[5][7] The pH may need to be controlled depending on the strain's optimal conditions.[6]
-
After fermentation, harvest the cells by centrifugation.
-
The supernatant, containing GABA, can be collected.
-
Purify GABA from the supernatant using methods such as chromatography.
Signaling Pathways and Experimental Workflows
Chemical Synthesis Pathway
The chemical synthesis of GABA from pyrrolidone proceeds via a hydrolysis reaction that opens the lactam ring.
Caption: Chemical synthesis of GABA from pyrrolidone.
Biosynthesis Pathway
In lactic acid bacteria, GABA is synthesized from L-glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[8]
Caption: Biosynthesis of GABA from L-glutamate by LAB.
Experimental Workflow for Microbial Fermentation
The following diagram illustrates the general workflow for producing and purifying GABA via microbial fermentation.
Caption: Workflow for GABA production and purification.
References
- 1. Microbial gamma-aminobutyric acid synthesis: a promising approach for functional food and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102126971A - Preparation method of gamma-aminobutyric acid - Google Patents [patents.google.com]
- 4. Production of gaba (γ – Aminobutyric acid) by microorganisms: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Naphthol-6,8-disulfonic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Naphthol-6,8-disulfonic acid, a crucial aspect of laboratory safety and operational integrity.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to handle this compound with an awareness of its potential hazards. While classifications may vary, treating it as a hazardous chemical is a prudent approach to maximize safety.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
Spill Management Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
For Solid Spills:
-
Restrict Access: Immediately alert personnel in the vicinity and limit access to the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Avoid Dust Generation: Use dry clean-up procedures and avoid creating dust. Do not use air hoses for cleaning.[1]
-
Collect: Gently sweep or shovel the material. For more controlled collection, use a vacuum cleaner designed for hazardous materials (explosion-proof and grounded).[1]
-
Contain: Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[1]
-
Decontaminate: After material pickup is complete, wash the spill site and ventilate the area. Take off any contaminated clothing and wash it before reuse.[1]
Proper Disposal Workflow
The standard and recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal service. Direct disposal into drains or regular trash is not advised.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 118-32-1 |
| Molecular Formula | C₁₀H₈O₇S₂ |
| Purity (Typical) | 98% |
Note: This data is for identification purposes and does not pertain to a disposal protocol.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.
-
Containerization: Place the waste in a compatible, leak-proof container with a secure lid. The original container, if in good condition, can be used.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Disposal of Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., water). The rinsate from all rinses must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can typically be disposed of as regular trash after defacing the label, though this should be confirmed with local EHS regulations.
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.[1][2]
Experimental Protocols:
No specific, validated experimental protocols for the laboratory-scale neutralization or deactivation of this compound were found in the search results. The primary recommended disposal method is through a licensed waste disposal service.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-Naphthol-6,8-disulfonic acid
Essential safety protocols for the handling and disposal of 2-Naphthol-6,8-disulfonic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimizing exposure risks and ensuring compliant disposal of hazardous materials.
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious eye irritation and skin irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment for various levels of protection.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashes or dust generation.[1][2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or direct contact, butyl rubber gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if contaminated.[2] |
| Protective Clothing | A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[2] For tasks with a higher risk of significant exposure, coveralls that provide full-body protection are recommended.[3] | |
| Respiratory Protection | Particulate Respirator | In environments where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation.[1][4] Ensure a proper fit and receive necessary training before use. For higher concentrations or the potential for aerosol generation, a full-face air-purifying respirator may be required.[5] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is securely fastened.
-
Respirator: If required, put on the respirator. Perform a seal check to ensure it is working correctly.
-
Goggles/Face Shield: Put on the eye and face protection.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat or gown.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out. Dispose of it in the designated waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dust or aerosols can be generated.[2][4]
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Disposal Plan: The disposal of this compound and any contaminated materials must be managed as hazardous waste.[4][6]
-
Waste Characterization: All waste containing this chemical is considered hazardous.
-
Containerization: Collect solid waste in a designated, labeled, and sealed container.[2][4] Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: All disposable PPE used while handling this chemical should be considered contaminated and disposed of as hazardous waste in a designated, sealed container.[6]
-
Spill Cleanup: In case of a spill, wear appropriate PPE and clean up using an absorbent material.[2] The collected waste must be placed in a sealed container and disposed of as hazardous waste.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound dipotassium salt(842-18-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
